Avanafil dibesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
330784-48-0 |
|---|---|
Molecular Formula |
C35H38ClN7O9S2 |
Molecular Weight |
800.3 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3.2C6H6O3S/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32;2*7-10(8,9)6-4-2-1-3-5-6/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30);2*1-5H,(H,7,8,9)/t16-;;/m0../s1 |
InChI Key |
DTNQLMYRSLBWLF-SQKCAUCHSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avanafil dibesylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Avanafil Dibesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for the treatment of erectile dysfunction.[1] Its rapid onset of action and favorable side-effect profile distinguish it from other drugs in its class.[2] This technical guide provides a comprehensive overview of the synthesis of Avanafil and a proposed methodology for the preparation of its dibesylate salt. Furthermore, it details the extensive characterization of Avanafil through various analytical techniques and outlines the established protocols for these methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of Avanafil and its derivatives.
Synthesis of Avanafil
The synthesis of Avanafil can be accomplished through several reported routes. A common and effective method involves a multi-step process starting from readily available precursors.
Synthetic Workflow
The synthesis commences with the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid with (3-chloro-4-methoxyphenyl)methanamine to yield an intermediate, which is subsequently oxidized. The resulting sulfonyl intermediate then undergoes nucleophilic substitution with (S)-pyrrolidin-2-ylmethanol. The final step involves an amidation reaction to furnish Avanafil.
Experimental Protocol for Avanafil Synthesis
A detailed experimental protocol for the synthesis of Avanafil, adapted from published literature, is provided below.
Step 1: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable organic solvent such as dichloromethane, (3-chloro-4-methoxyphenyl)methanamine and a base like triethylamine are added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified.
Step 2: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
The product from Step 1 is dissolved in a chlorinated solvent, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the sulfone intermediate.
Step 3: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate
The sulfone intermediate is reacted with (S)-pyrrolidin-2-ylmethanol in a suitable solvent. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the product is isolated and purified.
Step 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
The ester from the previous step is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is heated to facilitate the hydrolysis. After completion, the reaction is acidified to precipitate the carboxylic acid, which is then filtered and dried.
Step 5: Synthesis of Avanafil
The carboxylic acid intermediate is coupled with 2-(aminomethyl)pyrimidine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBT) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature until completion. The final product, Avanafil, is then isolated and purified by recrystallization or chromatography.
Proposed Synthesis of Avanafil Dibesylate
Proposed Synthetic Protocol
Avanafil free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol. To this solution, two molar equivalents of benzenesulfonic acid, dissolved in the same solvent, are added dropwise with stirring. The salt is expected to precipitate out of the solution. The mixture may be stirred for a period at room temperature or gently heated to ensure complete reaction. The resulting solid, this compound, is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Characterization of Avanafil
A comprehensive characterization of Avanafil is crucial for confirming its identity, purity, and quality. The following analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for assessing the purity of Avanafil and for the quantitative analysis of the drug in pharmaceutical formulations.[3][4]
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Inertsil ODS C18 (4.6×250mm, 5µm) | Cosmosil C18 (150 x 4.6mm, 5µm) | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | Methanol: 0.1% OPA (75:25 v/v)[3] | Methanol: Water (65:35 v/v)[4] | A: 20 mM ammonium formate (pH 5.0); B: Acetonitrile[2] |
| Flow Rate | 1 mL/min[3] | 0.7 mL/min[4] | 0.3 mL/min[2] |
| Detection (UV) | 246 nm[3] | 246 nm[4] | 239 nm[2] |
| Retention Time | 3.14 min[3] | Not specified | 5.44 min[2] |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of Avanafil and to elucidate the structure of its metabolites and degradation products.[4]
| Technique | Ionization Mode | Mass Analyzer | Key Findings |
| LC-MS/MS | Electrospray Ionization (ESI+) | Triple Quadrupole | Molecular ion peak [M+H]⁺ at m/z 484.2.[5] |
| High-Resolution MS | ESI+ | Time-of-Flight (TOF) or Orbitrap | Provides accurate mass measurement for elemental composition confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Avanafil and its related substances.
| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) |
| ¹H NMR | DMSO-d₆ | Signals corresponding to aromatic protons, methylene groups, and the pyrrolidine ring protons are observed.[2] |
| ¹³C NMR | DMSO-d₆ | Resonances for all 23 carbon atoms are identified, confirming the carbon skeleton of the molecule.[2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆ClN₇O₃ | [4] |
| Molecular Weight | 483.95 g/mol | [4] |
| Melting Point | 159-160 °C (for an impurity, not Avanafil itself) | [2] |
| Solubility | Practically insoluble in water, soluble in 0.1 M HCl.[4] | [4] |
| pKa (Strongest Basic) | 5.55 |
Mechanism of Action: PDE5 Inhibition
Avanafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.
Signaling Pathway
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the penis. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Avanafil, a key pharmaceutical agent for the treatment of erectile dysfunction. While a specific protocol for the synthesis of this compound is not publicly documented, a proposed method based on established chemical principles has been presented. The comprehensive analytical data and experimental protocols for Avanafil serve as a robust foundation for researchers and drug development professionals. Further investigation into the synthesis and characterization of its various salt forms, including the dibesylate, is warranted to fully explore their physicochemical and pharmacokinetic properties.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Avanafil dibesylate structure-activity relationship studies
An In-depth Technical Guide to the Structure-Activity Relationship of Avanafil
Introduction
Avanafil is a second-generation, highly selective, and potent oral inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction (ED). Approved by the FDA in 2012, its molecular structure and pharmacological profile were engineered for a rapid onset of action and an improved side-effect profile compared to first-generation PDE5 inhibitors. This guide provides a detailed examination of the structure-activity relationships (SAR) of Avanafil, its mechanism of action, selectivity profile, and the experimental methodologies used in its characterization, intended for researchers and professionals in drug development.
Mechanism of Action
The therapeutic effect of Avanafil is rooted in its inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. In the physiological process of penile erection, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.
The PDE5 enzyme is responsible for the degradation of cGMP, terminating its action. Avanafil competitively binds to the catalytic site of PDE5, preventing this degradation. The resulting sustained high levels of cGMP prolong smooth muscle relaxation and enhance the erectile response to sexual stimulation. It is critical to note that Avanafil is not an initiator of erection; it requires the initial release of nitric oxide from sexual stimulation to be effective.
Structure-Activity Relationship and Selectivity
The efficacy and safety profile of a PDE5 inhibitor is largely defined by its potency against PDE5 and its selectivity over other PDE isozymes. Avanafil's chemical structure, a diaminopyrimidine-derived carboxamide, was optimized to achieve high potency and superior selectivity, particularly against PDE6 and PDE11, which are associated with vision disturbances and myalgia, respectively.
The key structural features required for effective binding to the PDE5 catalytic site include a guanine-like base, a ribose-like system, and a phosphate diester-like bond. In Avanafil, the pyrimidine core mimics the guanine base of cGMP. Modifications at the 4-position of the pyrimidine ring, specifically the introduction of a 3-chloro-4-methoxybenzylamino group, were found to be critical for its high potency and selectivity.
Quantitative Potency and Selectivity Data
Avanafil demonstrates strong competitive inhibition of PDE5 with a half-maximal inhibitory concentration (IC50) of 5.2 nM. Its selectivity is a key differentiator from other PDE5 inhibitors.
Table 1: Avanafil IC50 and Selectivity Against PDE Isozymes
| PDE Isozyme | Avanafil IC50 (nM) | Selectivity Fold (vs. PDE5) | Associated Tissue/Function |
|---|---|---|---|
| PDE5 | 5.2 | 1 | Corpus Cavernosum, Vascular Smooth Muscle |
| PDE6 | 630 | ~121 | Retina (Phototransduction) |
| PDE1 | >50,000 | >10,000 | Heart, Brain (Ca2+/Calmodulin dependent) |
| PDE11 | >100,000 | >19,000 | Skeletal Muscle, Testis, Prostate |
Data compiled from multiple sources.
This high selectivity is believed to contribute to a lower incidence of certain side effects. For instance, the high selectivity against PDE6 minimizes the risk of visual disturbances sometimes seen with less selective inhibitors.
Table 2: Comparative Selectivity of PDE5 Inhibitors
| Inhibitor | PDE5/PDE6 Selectivity Fold | PDE5/PDE1 Selectivity Fold | PDE5/PDE11 Selectivity Fold |
|---|---|---|---|
| Avanafil | ~121 | >10,000 | >19,000 |
| Sildenafil | ~16 | ~380 | ~103 |
| Vardenafil | ~21 | ~1,000 | ~186 |
| Tadalafil | High | High | ~25 |
Data represents the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). Compiled from multiple sources.
Metabolism
Avanafil is metabolized primarily by the hepatic enzyme CYP3A4, and to a lesser extent by CYP2C9. This process yields two major metabolites, M4 and M16.
-
M4 (desmethyl avanafil): Circulates at approximately 23% of the parent compound's concentration and exhibits about 18% of its in vitro inhibitory potency for PDE5.
-
M16 (carboxylic acid metabolite): Circulates at about 29% of the parent compound's concentration and is pharmacologically inactive against PDE5.
Experimental Protocols
The determination of a compound's inhibitory activity against PDE5 is a critical step in SAR studies. The Fluorescence Polarization (FP) assay is a common, high-throughput method used for this purpose.
Protocol: Fluorescence Polarization (FP) Assay for PDE5 Inhibition
1. Principle: This homogeneous assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). Large molecules in solution, like the intact FAM-cGMP substrate, rotate slowly and have a high polarization value. When PDE5 hydrolyzes the substrate to FAM-GMP, the smaller product tumbles more rapidly, resulting in a lower polarization value. An inhibitor prevents this hydrolysis, thus maintaining a high polarization signal.
2. Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Test compounds (e.g., Avanafil analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Avanafil, Sildenafil)
-
384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
3. Methodology:
-
Reagent Preparation: Prepare serial dilutions of test compounds and controls in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.
-
Assay Setup: To each well of the microplate, add:
-
5 µL of diluted test compound or control.
-
10 µL of diluted PDE5 enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The duration may be optimized to ensure the reaction is in the linear range.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Structural Determinants of Selectivity
The high selectivity of Avanafil can be attributed to specific interactions between its chemical moieties and the PDE5 enzyme's active site, which differ subtly from the active sites of other PDE isozymes.
Conclusion
Avanafil's development is a prime example of successful rational drug design, where targeted chemical modifications led to a pharmacological profile with significant advantages. Its structure-activity relationship is characterized by a potent pyrimidine-5-carboxamide core, with key substituents driving its remarkable selectivity against PDE isozymes like PDE6 and PDE11. This high selectivity translates into a favorable clinical safety profile, particularly a reduced risk of visual
In vitro potency and selectivity of Avanafil dibesylate
An In-depth Technical Guide on the In Vitro Potency and Selectivity of Avanafil Dibesylate
Avanafil is a second-generation, orally active inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction.[1][2][3] Its mechanism of action involves the selective inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2][4] This inhibition enhances the cGMP-mediated signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[2][4] A key characteristic of Avanafil is its high selectivity for the PDE5 isoenzyme, which contributes to its favorable safety profile and rapid onset of action compared to first-generation PDE5 inhibitors.[5][6][7]
Data Presentation: Potency and Selectivity
The in vitro potency of Avanafil is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity. Avanafil is a potent inhibitor of PDE5 with a reported IC50 of 5.2 nM.[1][2][8][9] Its selectivity is quantified by comparing its potency against PDE5 to its potency against other PDE isoenzymes. Higher selectivity ratios indicate a lower likelihood of off-target effects.
Comparative Inhibitory Potency (IC50)
The following table summarizes the in vitro IC50 values of Avanafil and other PDE5 inhibitors against various clinically relevant PDE isoenzymes.
| Compound | PDE5 (nM) | PDE1 (nM) | PDE6 (nM) | PDE11 (nM) |
| Avanafil | 5.2 | >50,000 | 630 | >100,000 |
| Sildenafil | 1.6 | 600 | 26 | 7,800 |
| Vardenafil | 0.1 | 100 | 2.1 | 595 |
| Tadalafil | 4.0 | >40,000 | 2,200 | 100 |
Data compiled from multiple preclinical studies.[3][8]
Comparative Selectivity Profile
The selectivity of Avanafil for PDE5 over other isoenzymes is a critical attribute, potentially reducing side effects associated with the inhibition of other PDEs, such as visual disturbances (PDE6) or myalgia (PDE11).[6][10]
| Compound | Selectivity for PDE1 (vs. PDE5) | Selectivity for PDE6 (vs. PDE5) | Selectivity for PDE11 (vs. PDE5) |
| Avanafil | >10,000-fold | 121-fold | >19,000-fold |
| Sildenafil | 375-fold | 16-fold | 4,875-fold |
| Vardenafil | 1,000-fold | 21-fold | 5,950-fold |
| Tadalafil | >10,000-fold | 550-fold | 25-fold |
Selectivity is calculated as the ratio of IC50 for the specific PDE isoenzyme to the IC50 for PDE5.[3][9] Avanafil demonstrates a highly favorable selectivity profile, with significantly greater selectivity against PDE1 and PDE6 compared to sildenafil and vardenafil, and superior selectivity against PDE11 compared to tadalafil.[8][9][11]
Signaling Pathway and Mechanism of Action
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[4] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[4] Avanafil, by competitively inhibiting PDE5, prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][4]
Experimental Protocols
The determination of in vitro potency and selectivity of PDE inhibitors like Avanafil involves standardized enzymatic assays.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of Avanafil against various PDE isozymes is typically measured using a multi-step biochemical assay.
1. Enzyme and Substrate Preparation:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE5, PDE6, PDE11) are purified.
-
The substrate, [³H]-cGMP (for cGMP-specific PDEs like PDE5) or [³H]-cAMP (for cAMP-specific PDEs), is prepared in an appropriate assay buffer.
2. Incubation:
-
The reaction is initiated by mixing the PDE enzyme, the radiolabeled substrate, and varying concentrations of the test inhibitor (e.g., this compound) in a multi-well plate.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic reaction.
3. Reaction Termination and Separation:
-
The enzymatic reaction is stopped, often by adding a slurry of snake venom nucleotidase or a specific resin (e.g., anion exchange resin).
-
This step serves to convert the product of the PDE reaction ([³H]-GMP or [³H]-AMP) into a form ([³H]-guanosine or [³H]-adenosine) that can be separated from the unreacted substrate.
4. Measurement and Analysis:
-
The amount of radiolabeled product is quantified using scintillation counting.
-
The percentage of inhibition at each drug concentration is calculated relative to a control sample with no inhibitor.
-
The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
In vitro studies demonstrate that Avanafil is a potent and highly selective inhibitor of PDE5.[1][8][9] Its unique selectivity profile, particularly its high selectivity against PDE6 and PDE11, distinguishes it from other PDE5 inhibitors and is consistent with a lower reported incidence of certain side effects like visual disturbances and myalgia.[5][6][10] The robust methodologies used to characterize its inhibitory activity provide a clear understanding of its pharmacological basis, reinforcing its role as a targeted therapy for erectile dysfunction.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. scispace.com [scispace.com]
- 8. auajournals.org [auajournals.org]
- 9. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetic and Pharmacodynamic Profile of Avanafil Dibesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Its molecular structure and mechanism of action are designed to offer a rapid onset of action and a favorable side-effect profile compared to other drugs in its class. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of avanafil dibesylate, compiling key data from preclinical and clinical studies.
Pharmacodynamic Properties
Mechanism of Action
Avanafil is a potent and competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5).[1] Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. Avanafil enhances this process by preventing the degradation of cGMP by PDE5, thereby prolonging the erectile response in the presence of sexual stimulation.[2]
Selectivity Profile
A key characteristic of avanafil is its high selectivity for PDE5 over other phosphodiesterase isoenzymes. This selectivity is crucial for minimizing potential side effects associated with the inhibition of other PDEs. For instance, inhibition of PDE6, found in the retina, is linked to visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia.[1][2]
| Phosphodiesterase Isoenzyme | Avanafil IC50 (nM) | Selectivity Ratio (PDE5 IC50 / PDE Isoenzyme IC50) |
| PDE5 | 5.2 | 1 |
| PDE6 | >630 | >120 |
| PDE1 | >50,000 | >10,000 |
| PDE11 | >100,000 | >19,000 |
| Data compiled from multiple sources.[1][2][3] |
Pharmacokinetic Properties
Avanafil is characterized by its rapid absorption and moderate elimination half-life.
Absorption
Following oral administration, avanafil is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring within 30 to 45 minutes in a fasted state. The administration of a high-fat meal can delay the Tmax by approximately 1.12 to 1.25 hours and reduce the maximum plasma concentration (Cmax) by about 39%, although the overall exposure (AUC) is not significantly affected.
Distribution
Avanafil is extensively bound to plasma proteins (approximately 99%), primarily to albumin. The apparent volume of distribution ranges from 47 to 83 L, indicating distribution into tissues.
Metabolism
Avanafil is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and, to a lesser extent, by CYP2C isoforms. Two major metabolites have been identified: M4 (hydroxy avanafil) and M16 (desalkyl avanafil). The M4 metabolite is active, with a PDE5 inhibitory potency approximately 18% that of the parent compound, and it accounts for about 4% of the overall pharmacological activity.[1] The M16 metabolite is considered inactive.[2]
Excretion
Avanafil and its metabolites are eliminated predominantly in the feces (approximately 62%) and to a lesser extent in the urine (approximately 21%). The terminal elimination half-life of avanafil ranges from approximately 5 to 17 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of avanafil from clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Avanafil in Healthy Male Volunteers (Fasting State)
| Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) |
| 50 mg | 0.5 - 0.75 | ~593 | ~1457 | 5.36 - 10.66 |
| 100 mg | 0.5 - 0.75 | ~1181 | ~3134 | 5.36 - 10.66 |
| 200 mg | 0.5 - 0.75 | ~2264 | ~6453 | 5.36 - 10.66 |
| Data are presented as mean or range and compiled from multiple sources.[4][5][6] |
Table 2: Pharmacokinetic Parameters of Avanafil and its Major Metabolites
| Analyte | Relative Plasma Concentration to Avanafil | Protein Binding (%) |
| Avanafil | 100% | ~99% |
| M4 Metabolite | ~23% | ~97% |
| M16 Metabolite | ~29% | ~81% |
| Data compiled from multiple sources.[1] |
Experimental Protocols
Pharmacokinetic Study Protocol
A typical pharmacokinetic study for avanafil involves a randomized, double-blind, placebo-controlled, crossover or parallel-group design in healthy male volunteers.[4]
-
Subject Recruitment and Screening: Healthy male subjects within a specified age and BMI range are recruited. Exclusion criteria include any clinically significant medical conditions, use of concomitant medications that could interfere with the study drug, and a history of drug or alcohol abuse.
-
Dosing: Subjects are administered a single oral dose of avanafil (e.g., 50, 100, or 200 mg) or placebo after an overnight fast.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[7]
-
Bioanalytical Method: Plasma concentrations of avanafil and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][8][9]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.[9]
In Vitro Phosphodiesterase (PDE) Inhibition Assay Protocol
The inhibitory activity of avanafil against various PDE isoenzymes is typically determined using an in vitro enzyme inhibition assay.[10]
-
Enzyme Preparation: Recombinant human PDE isoenzymes are used.
-
Assay Buffer: The assay is performed in a suitable buffer containing Tris-HCl, MgCl2, and other necessary components.
-
Inhibitor Preparation: Avanafil is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Reaction Mixture: The PDE enzyme and avanafil (or vehicle control) are pre-incubated in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically radiolabeled cGMP (e.g., [3H]cGMP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a quenching agent.
-
Product Separation and Detection: The product of the enzymatic reaction (e.g., [3H]GMP) is separated from the unreacted substrate, and the amount of product formed is quantified, often using scintillation counting.
-
Data Analysis: The percentage of inhibition at each avanafil concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.
Conclusion
This compound exhibits a pharmacokinetic and pharmacodynamic profile that is well-suited for the on-demand treatment of erectile dysfunction. Its rapid absorption, high selectivity for PDE5, and predictable metabolism contribute to its efficacy and favorable safety profile. The data and protocols presented in this guide provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerability and pharmacokinetics of avanafil, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose, double-blind, randomized, placebo-controlled, dose-escalation study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Avanafil Dibesylate: A Technical Guide
1.0 Introduction
Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is indicated for the treatment of erectile dysfunction (ED).[1][2] Its therapeutic effect is achieved by enhancing the pro-erectile signaling cascade mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[3][4] This document provides an in-depth technical overview of the comprehensive nonclinical safety and toxicology program conducted for Avanafil dibesylate. The program was designed to characterize the toxicological profile of the compound and establish a safe starting dose for clinical trials, adhering to international regulatory guidelines. The studies encompassed safety pharmacology, acute and chronic general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.
2.0 Mechanism of Action
The erectogenic effect of Avanafil is rooted in the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. During sexual stimulation, nitric oxide is released in the corpus cavernosum, activating the enzyme guanylate cyclase.[1][4] This enzyme increases the synthesis of cGMP, which acts as a second messenger to induce smooth muscle relaxation in the corpus cavernosum, allowing for increased blood inflow and subsequent erection.[2][4] Avanafil enhances this natural process by competitively inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[1][4] This inhibition leads to elevated and sustained levels of cGMP, thereby augmenting the erectile response in the presence of sexual stimulation.[3] Avanafil demonstrates high selectivity for PDE5 over other PDE isozymes, which is believed to contribute to its favorable safety profile, particularly with regard to visual and cardiovascular side effects associated with less selective PDE5 inhibitors.[1][5]
Caption: Mechanism of action of Avanafil in the erectile signaling pathway.
3.0 Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of Avanafil on vital physiological functions. These studies found minimal to no effects on respiratory, renal, gastrointestinal, and central nervous systems at therapeutic exposures.[6]
Key Findings:
-
Cardiovascular System (in dogs): At higher, non-clinical exposures, cardiovascular effects were observed. These included dose-dependent decreases in blood pressure and increases in heart rate, occasionally associated with a prolonged QT interval.[3] Microscopic examination revealed arteritis in a branch of the cardiac extramural coronary artery in some animals at high doses.[3]
-
Central Nervous System (CNS): Adverse CNS effects, such as hypoactivity, tremors, and ataxia, were observed only at high doses and typically after repeated administration, with exposures significantly exceeding those in humans (>127 times as unbound AUC in rats and dogs).[3][6]
Experimental Protocol: Cardiovascular Safety in Dogs Conscious, telemetered Beagle dogs were used to assess cardiovascular parameters. Animals were administered single oral doses of Avanafil via capsules. Blood pressure, heart rate, and electrocardiogram (ECG) parameters were continuously monitored pre-dose and for up to 24 hours post-dose. The study included a vehicle control group and multiple Avanafil dose groups to establish a dose-response relationship.
4.0 General Toxicology
General toxicology studies were performed in multiple species to characterize toxicity following single (acute) and repeated (subchronic and chronic) dosing.
Acute Toxicity
In single-dose oral studies, Avanafil was well-tolerated. No significant morbidity or mortality was observed at doses up to 2000 mg/kg in mice, rats, and dogs.[3]
Repeat-Dose Toxicity
Repeat-dose studies were conducted in mice and rats for up to 2 years and in dogs for up to 9 months.[3] The primary dose-limiting toxicities were related to exaggerated pharmacology and CNS effects at high exposure multiples.
| Study Type | Species | Duration | Key Findings & Target Organs | NOAEL (No-Observed-Adverse-Effect Level) |
| Subchronic | Rat (CD) | 6 months | Altered hematology (decreased RBC, increased WBC), increased reticulocytes.[3] | Systemic exposure ~1x the human exposure at MRHD.[3] |
| Chronic | Dog (Beagle) | 9 months | CNS signs (tremor, ataxia at high doses), cardiovascular effects (decreased BP, increased HR), arteritis.[3] | Systemic exposure ~3x the human exposure at MRHD for hematologic findings.[3] |
| Chronic | Mouse (CD-1) | 2 years | No carcinogenic findings.[3] | Systemic exposure ~5x the human exposure at MRHD for hematologic findings.[3] |
Experimental Protocol: 9-Month Chronic Oral Toxicity in Dogs Beagle dogs were administered Avanafil daily via oral capsules for 9 months. The study included a control group and multiple dose groups. In-life assessments included daily clinical observations, body weight, food consumption, ophthalmology, electrocardiography, and clinical pathology (hematology, clinical chemistry, urinalysis). At termination, a full necropsy was performed, organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 5. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the Development and Validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Avanafil Dibesylate Analysis
Abstract
This document provides a detailed protocol for the development and validation of a simple, accurate, and precise Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Avanafil in research and quality control settings. The methodology is based on established and validated procedures, ensuring reliability and reproducibility. The protocol adheres to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines for method validation.
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its chemical name is 4-{[(3-chloro-4-methoxyphenyl) methyl] amino}- 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]- N-(pyrimidin-2-ylmethyl) pyrimidine-5 carboxamide[1]. The development of a reliable analytical method is crucial for the quantification of Avanafil in bulk drug substances and finished pharmaceutical products, ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. This application note details a robust RP-HPLC method for Avanafil analysis.
Recommended Materials and Instrumentation
-
Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, quaternary or binary pump, autosampler, and column oven (e.g., Shimadzu LC-20AD, Waters Alliance)[2].
-
Column : A C18 stationary phase is recommended for its strong hydrophobic interaction with the non-polar Avanafil molecule[3]. Several options have been successfully used (see Table 1).
-
Chemicals & Reagents :
-
Glassware : Calibrated volumetric flasks and pipettes.
-
Filtration : 0.45 µm pore size syringe filters for sample and mobile phase filtration[2].
-
Software : Chromatography data acquisition and processing software (e.g., Empower).
Chromatographic Conditions
Several HPLC methods have been developed for Avanafil analysis. The following tables summarize the operational parameters for a recommended isocratic method and other published methods for comparison.
Table 1: Summary of Developed RP-HPLC Methods for Avanafil Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient) |
|---|---|---|---|
| Stationary Phase (Column) | InertSustain C18 (250 x 4.6 mm, 5 µm)[1] | Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[2] | Inertsil ODS 3 (250 x 4.6 mm, 3 µm)[4] |
| Mobile Phase | Water: Acetonitrile: TFA (65:35:0.1% v/v)[1] | Methanol: 0.1% OPA (75:25 v/v)[2][5] | A: 0.1% TFA and Triethylamine in WaterB: Water: Acetonitrile (20:80 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.2 mL/min[4] |
| Detection Wavelength (λmax) | 238 nm[1] | 246 nm[2][5] | 245 nm[4] |
| Column Temperature | Ambient | Ambient | 45 °C[4] |
| Injection Volume | 20 µL (Typical) | 20 µL[2] | Not Specified |
| Diluent | Water: Acetonitrile (50:50 v/v)[1] | Mobile Phase[2] | Water: Acetonitrile (50:50 v/v)[6] |
| Retention Time (approx.) | 10.77 min[1][3] | 3.14 min[2][5] | Not Specified |
Experimental Protocols
Preparation of Solutions (Based on Method 1)
-
Mobile Phase Preparation :
-
Carefully measure 650 mL of HPLC grade water, 350 mL of acetonitrile, and 1 mL of Trifluoroacetic acid (TFA).
-
Combine them in a 1000 mL volumetric flask or a suitable container.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration through a 0.45 µm filter.
-
-
Diluent Preparation :
-
Mix 500 mL of HPLC grade water and 500 mL of acetonitrile in a 1000 mL flask. Mix well.
-
-
Standard Stock Solution Preparation (100 µg/mL) :
-
Working Standard Solution Preparation (50 µg/mL) :
-
Pipette 5 mL of the Standard Stock Solution (100 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent to obtain a final concentration of 50 µg/mL[1].
-
-
Sample Preparation (from Tablet Dosage Form) :
-
Weigh and finely powder at least 10 Avanafil tablets[2].
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Avanafil and transfer it to a 100 mL volumetric flask[1].
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug[3].
-
Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients[2]. This yields a 100 µg/mL solution.
-
Further dilute 5 mL of this filtered solution to 10 mL with the diluent to get a final concentration of 50 µg/mL[1].
-
HPLC Method Development Workflow
The development of a robust HPLC method follows a systematic process to achieve adequate separation and quantification of the analyte.
References
- 1. crsubscription.com [crsubscription.com]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Efficacy of Avanafil Dibesylate
Introduction
Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is approved for the treatment of erectile dysfunction (ED).[1][3] The primary mechanism of action for Avanafil is the inhibition of the cGMP-specific PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3] During sexual stimulation, nitric oxide (NO) is released, activating guanylate cyclase to produce cGMP.[3] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[1][3] By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response in the presence of sexual stimulation.[3]
In vitro assays are crucial for determining the potency, selectivity, and mechanism of action of PDE5 inhibitors like Avanafil. These assays provide quantitative data on enzyme inhibition and cellular responses, which are fundamental for drug development and characterization. This document outlines the key in vitro assays and detailed protocols for evaluating the efficacy of Avanafil dibesylate.
Mechanism of Action: The NO/cGMP Signaling Pathway
Avanafil exerts its effect by intervening in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Sexual stimulation triggers the release of NO, which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of the corpus cavernosum smooth muscle, increasing blood flow. PDE5 rapidly hydrolyzes cGMP to 5'-GMP, terminating the signal. Avanafil selectively inhibits PDE5, leading to elevated cGMP levels and enhanced smooth muscle relaxation.[1][3]
References
Animal Models for Preclinical Assessment of Avanafil Dibesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, is approved for the treatment of erectile dysfunction (ED).[1][2] Its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[3] Preclinical animal models are indispensable for elucidating the pharmacological profile of Avanafil, including its efficacy, safety, and potential therapeutic applications beyond ED. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the effects of Avanafil dibesylate.
I. Erectile Dysfunction Models
Animal models of erectile dysfunction are crucial for evaluating the pro-erectile effects of Avanafil. The most common and well-validated models involve the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in rats.
Application Notes:
The rat model of pelvic neurovascular injury is a robust system to assess the efficacy of Avanafil in a condition that mimics post-prostatectomy erectile dysfunction.[4] This model allows for the direct measurement of physiological erectile response and the investigation of underlying mechanisms such as nerve regeneration and tissue restoration.[4]
Experimental Protocol: Measurement of Intracavernosal Pressure (ICP) in a Rat Model of Erectile Dysfunction
This protocol is adapted from established methods for evaluating erectile function in rodents.[1][5][6]
1. Animal Preparation:
- Adult male Sprague-Dawley rats (300-450 g) are used for this procedure.[7][8]
- Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (45-60 mg/kg).[1][7] Place the animal on a homeothermic blanket to maintain body temperature.[7]
2. Surgical Procedure:
- Make a midline abdominal incision to expose the bladder and prostate.
- Identify the major pelvic ganglion (MPG) located posterolaterally to the prostate.[3][8]
- Isolate the cavernous nerve, a large fiber originating from the MPG and coursing along the urethra.[8]
- For the neurovascular injury model, the cavernous nerves can be crushed or transected.[4]
3. Intracavernosal Pressure (ICP) Measurement:
- Insert a 24-gauge needle connected to a pressure transducer into the crus of the corpus cavernosum to continuously monitor ICP.[1][5]
- To measure systemic blood pressure, cannulate the carotid artery with a separate catheter connected to a pressure transducer.[1] This allows for the normalization of ICP to mean arterial pressure (MAP).
4. Cavernous Nerve Stimulation:
- Place a bipolar platinum wire electrode around the isolated cavernous nerve.[8]
- Apply electrical stimulation using a square wave stimulator with the following parameters: 1-5 volts, frequency of 12-24 Hz, and a pulse duration of 5 milliseconds for 60 seconds.[3][8]
- Record the maximal ICP and the total ICP (area under the curve) during nerve stimulation.
5. Avanafil Administration:
- This compound can be administered intravenously or intraduodenally at various doses to assess its effect on the ICP response to nerve stimulation.[9]
Quantitative Data Summary:
| Animal Model | Treatment Group | N | Administration Route | Dose | Key Finding | Reference |
| Anesthetized Dogs | Avanafil | - | Intravenous (i.v.) | 37.5 µg/kg | 200% effective dose on tumescence | [9] |
| Anesthetized Dogs | Sildenafil | - | Intravenous (i.v.) | 34.6 µg/kg | 200% effective dose on tumescence | [9] |
| Anesthetized Dogs | Avanafil | - | Intraduodenal (i.d.) | - | Potentiated penile tumescence by 415% | [9] |
| Anesthetized Dogs | Sildenafil | - | Intraduodenal (i.d.) | - | Potentiated penile tumescence by 358% | [9] |
| Type 2 Diabetic Rats | Avanafil | - | Intracavernosal | - | Partially restored diminished erectile responses | [9] |
II. Cardiovascular and Hemodynamic Models
The systemic vascular effects of PDE5 inhibitors are a critical aspect of their safety profile. Anesthetized dog models are frequently used to evaluate the hemodynamic effects of drugs like Avanafil.
Application Notes:
These models are essential for assessing the impact of Avanafil on blood pressure, heart rate, and vascular resistance in various arterial beds.[10] They are particularly important for comparing the cardiovascular safety profile of Avanafil with other PDE5 inhibitors.
Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs
This protocol outlines the procedure for measuring key hemodynamic parameters in dogs.[2][9]
1. Animal Preparation:
- Healthy adult mixed-breed dogs of either sex are suitable for this study.[2]
- Anesthetize the dogs with an appropriate agent (e.g., isoflurane) and maintain mechanical ventilation.[2]
2. Instrumentation and Monitoring:
- Place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
- For more detailed hemodynamic assessment, a pulmonary artery catheter can be placed to measure cardiac output, pulmonary arterial pressure, and other parameters.[11]
- Record standard physiological parameters including ECG, heart rate, and body temperature.[12]
3. Avanafil Administration:
- Administer this compound intravenously or intraduodenally at various doses.[10]
4. Data Collection:
- Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate, and pulmonary arterial pressure.
- Calculate systemic vascular resistance and the resistance in specific vascular beds (e.g., common carotid and vertebral arteries).[10]
Quantitative Data Summary:
| Animal Model | Treatment | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Total Peripheral Resistance | Effect on Pulmonary Arterial Pressure | Reference |
| Anesthetized Dogs | Avanafil | Intravenous | 1-300 µg/kg/min | Significant Decrease | Significant Decrease | Significant Decrease | [10] |
| Anesthetized Dogs | Sildenafil | Intravenous | 1-300 µg/kg/min | Significant Decrease | Significant Decrease | Significant Decrease | [10] |
| Anesthetized Dogs | Avanafil | Intraduodenal | 0.1 and 1 mg/kg | Weaker potentiation of nitroglycerin-induced hypotension compared to sildenafil | - | - | [10] |
| Anesthetized Dogs | Sildenafil | Intraduodenal | 0.1 and 1 mg/kg | Potentiated nitroglycerin-induced hypotension | - | - | [10] |
III. Retinal Safety Model
Given that PDE6 is present in the retina and is inhibited to some extent by PDE5 inhibitors, assessing retinal function is a crucial safety evaluation.[1]
Application Notes:
Electroretinography (ERG) in dogs is the gold standard for assessing the functional integrity of the retina. This model is used to evaluate potential off-target effects of Avanafil on retinal photoreceptors.
Experimental Protocol: Electroretinography (ERG) in Dogs
This protocol is based on standard guidelines for clinical electroretinography in dogs.[13][14]
1. Animal Preparation:
- Use healthy dogs with no pre-existing ocular abnormalities.
- Dark-adapt the dogs for a minimum of 20 minutes before scotopic ERG recordings.[14] For photopic ERGs, light-adapt the animals for 10 minutes.[13]
- Anesthesia or sedation may be required to minimize movement artifacts.
2. ERG Recording:
- Place a corneal contact lens electrode on the eye. Reference and ground electrodes are placed subcutaneously.
- Use a Ganzfeld dome to deliver standardized light stimuli.
- Record the following ERG responses:
- Scotopic (dark-adapted) rod response to a dim flash.
- Scotopic mixed rod-cone response to a bright flash.
- Photopic (light-adapted) single-flash cone response.
- Photopic 30 Hz flicker response to assess cone function.[13]
3. Avanafil Administration:
- Administer this compound at clinically relevant and supratherapeutic doses.
4. Data Analysis:
- Measure the amplitude and implicit time of the a- and b-waves of the ERG waveforms.
- Compare the ERG parameters before and after Avanafil administration to a vehicle control.
Quantitative Data Summary:
| Animal Model | Treatment | Administration Route | Dose | Effect on Electroretinogram (ERG) | Reference |
| Anesthetized Dogs | Avanafil | Intraduodenal | - | Did not influence the ERG waveform | [10] |
| Anesthetized Dogs | Sildenafil | Intraduodenal | - | Changed waveform shape and delayed time to peak of the positive waveform | [10] |
IV. Renal Protection Model
Recent studies have explored the potential renoprotective effects of PDE5 inhibitors in the context of contrast-induced nephropathy (CIN).
Application Notes:
The rat model of CIN is valuable for investigating the therapeutic potential of Avanafil beyond its primary indication. This model allows for the assessment of kidney function and injury markers.[5][15]
Experimental Protocol: Contrast-Induced Nephropathy (CIN) in a Rat Model
This protocol is a composite of methods used to induce CIN in rats.[5][16][17]
1. Animal Preparation:
- Use male Wistar rats.[15]
- Induce dehydration by withholding water for a specified period (e.g., 72 hours) to increase susceptibility to CIN.[17]
2. Induction of CIN:
- Administer a prostaglandin synthesis inhibitor (e.g., indomethacin) and a nitric oxide synthase inhibitor (e.g., L-NAME) to further compromise renal blood flow.[15]
- Inject a radiographic contrast medium (e.g., iohexol) to induce renal injury.[17]
3. Avanafil Treatment:
- Administer this compound (e.g., 50 mg/kg/day) orally prior to and/or after the induction of CIN.[5][15]
4. Assessment of Renal Function and Injury:
- Collect blood samples at 24 and 48 hours after CIN induction to measure serum creatinine (sCr) and blood urea nitrogen (BUN).[15]
- At the end of the experiment, sacrifice the animals and harvest the kidneys.
- Measure kidney injury markers in renal tissue, such as Kidney Injury Molecule-1 (KIM-1), Cystatin-C, and matrix metalloproteinases (MMP-2, MMP-9).[15]
- Perform histopathological evaluation of kidney tissue to assess tubular necrosis and medullary congestion.[15]
Quantitative Data Summary:
| Animal Model | Treatment Group | N | Dose | Key Finding | Reference |
| Wistar Rats (CIN model) | CIN + Avanafil | 5 | 50 mg/kg/day | Ameliorated CIN; significant decline in MMP-2, MMP-9, KIM-1, and Cys-C levels compared to the CIN group. | [5][15] |
| Wistar Rats (CIN model) | CIN + Vardenafil | 5 | 10 mg/kg/day | Ameliorated CIN; significant decline in MMP-2, MMP-9, KIM-1, and Cys-C levels compared to the CIN group. | [5][15] |
| Wistar Rats (CIN model) | CIN + N-acetyl cysteine | 5 | 100 mg/kg/day | Ameliorated CIN; significant decline in MMP-2, MMP-9, KIM-1, and Cys-C levels compared to the CIN group. | [5][15] |
V. Signaling Pathways and Experimental Workflows
Mechanism of Action of Avanafil in Erectile Function
Experimental Workflow for ICP Measurement in Rats
Experimental Workflow for Contrast-Induced Nephropathy Model
References
- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 4. Low-energy Shock Wave Therapy Ameliorates Erectile Dysfunction in a Pelvic Neurovascular Injuries Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ovid.com [ovid.com]
- 9. Hemodynamic Assessment via Echocardiography During Propofol Anesthetic Induction in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Agreement between Electrical Cardiometry and Pulmonary Artery Thermodilution for Measuring Cardiac Output in Isoflurane-Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vetmed.vt.edu [vetmed.vt.edu]
- 13. Electroretinography in dogs using a fiber electrode prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Blood Pressure Monitoring in Dogs Undergoing Anesthesia | Research | Virginia Tech [research.vetmed.vt.edu]
- 16. Experimental rat models for contrast-induced nephropathy; a comprehensive review [nephropathol.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Avanafil Dibesylate in Cardiovascular Research Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is distinguished by its high selectivity and rapid onset of action.[1] While clinically approved for erectile dysfunction, the therapeutic potential of avanafil is being explored in other conditions, including cardiovascular diseases. The mechanism of action for PDE5 inhibitors in the cardiovascular system involves the potentiation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] This leads to vasodilation and has been shown in preclinical studies with other PDE5 inhibitors to exert cardioprotective effects in models of myocardial infarction, heart failure, and hypertension.[4] These application notes provide a detailed overview of the use of avanafil dibesylate in relevant animal models for cardiovascular research, including experimental protocols and potential outcome measures.
Mechanism of Action in the Cardiovascular System
Avanafil selectively inhibits PDE5, the enzyme responsible for the degradation of cGMP. In the cardiovascular system, NO, often released in response to physiological stimuli, activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This signaling cascade can lead to several cardioprotective effects, including vasodilation, anti-inflammatory responses, and inhibition of cardiac hypertrophy and apoptosis.[5][6][7]
Application in Animal Models of Cardiovascular Disease
While research specifically employing avanafil in models of myocardial infarction, heart failure, and hypertension is limited, protocols can be adapted from studies using other PDE5 inhibitors and from existing research on avanafil in other ischemia-reperfusion models.
Myocardial Infarction (Ischemia-Reperfusion Injury Model)
A common model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rats, followed by reperfusion.[8][9][10]
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Administration: Administer this compound (5 or 10 mg/kg) or vehicle (e.g., corn oil) via oral gavage 1 hour prior to surgery.
-
Anesthesia and Surgery: Anesthetize rats with ketamine (80 mg/kg) and xylazine (12 mg/kg) intraperitoneally.[8] Perform a left thoracotomy to expose the heart. Ligate the LAD artery with a suture.
-
Ischemia and Reperfusion: Maintain the ligation for 30 minutes (ischemia), then remove the suture to allow for 24 hours of reperfusion.
-
Outcome Measures:
-
Infarct Size: At the end of reperfusion, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk. Slice the ventricle and incubate with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Cardiac Function: Can be assessed in a separate cohort of animals using echocardiography at baseline and at the experimental endpoint to measure parameters like ejection fraction and fractional shortening.
-
Biochemical Markers: Measure levels of cardiac troponins (cTnI, cTnT) in serum. In heart tissue homogenates, assess markers of oxidative stress (malondialdehyde - MDA, glutathione - GSH) and inflammation (TNF-α, IL-1β) using ELISA or qRT-PCR.
-
Quantitative Data Summary (Illustrative):
| Group | Dose (mg/kg) | Infarct Size (% of Area at Risk) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) | Myocardial GSH (µg/mg protein) |
| Sham | Vehicle | 0 ± 0 | 0.5 ± 0.1 | 1.2 ± 0.2 | 8.5 ± 0.7 |
| I/R + Vehicle | Vehicle | 45 ± 5 | 12.3 ± 2.1 | 4.8 ± 0.6 | 3.2 ± 0.5 |
| I/R + Avanafil | 5 | 32 ± 4 | 8.1 ± 1.5 | 2.9 ± 0.4 | 6.1 ± 0.6 |
| I/R + Avanafil | 10 | 25 ± 3 | 6.5 ± 1.2 | 2.1 ± 0.3 | 7.3 ± 0.8 |
| *p < 0.05 vs. I/R + Vehicle |
Heart Failure (Pressure-Overload Model)
Heart failure can be induced in mice through transverse aortic constriction (TAC), which creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent failure.[11][12][13]
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Anesthetize mice (e.g., isoflurane). Perform a thoracotomy and place a ligature around the transverse aorta between the innominate and left common carotid arteries, tied around a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. A sham operation involves the same procedure without tightening the ligature.
-
Drug Administration: Begin treatment with this compound (e.g., 10 mg/kg/day in drinking water or via oral gavage) 1 week post-TAC and continue for several weeks (e.g., 4-8 weeks).
-
Outcome Measures:
-
Cardiac Function and Morphology: Perform serial echocardiography to assess left ventricular dimensions, wall thickness, ejection fraction, and fractional shortening.
-
Hemodynamics: At the study endpoint, perform cardiac catheterization to measure left ventricular systolic and end-diastolic pressures.
-
Histology: Harvest hearts for weighing and histological analysis. Measure myocyte cross-sectional area and quantify fibrosis using Masson's trichrome or Picrosirius red staining.
-
Gene Expression: Analyze the expression of hypertrophic and heart failure markers (e.g., ANP, BNP, β-MHC) in ventricular tissue using qRT-PCR.
-
Quantitative Data Summary (Illustrative):
| Group | Treatment | LV Ejection Fraction (%) | Heart Weight/Body Weight (mg/g) | Interstitial Fibrosis (%) |
| Sham | Vehicle | 65 ± 5 | 4.0 ± 0.3 | 1.5 ± 0.5 |
| TAC + Vehicle | Vehicle | 35 ± 6 | 7.5 ± 0.8 | 12.3 ± 2.5 |
| TAC + Avanafil | 10 mg/kg/day | 48 ± 5 | 6.2 ± 0.6 | 7.8 ± 1.9 |
| p < 0.05 vs. TAC + Vehicle |
Hypertension (DOCA-Salt Model)
The deoxycorticosterone acetate (DOCA)-salt model is a well-established method for inducing hypertension in rats.[14][15][16]
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Surgical and Induction Procedure: Perform a unilateral nephrectomy. Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week. Provide 1% NaCl in the drinking water.[17]
-
Drug Administration: After hypertension is established (e.g., 2-3 weeks), begin treatment with this compound (e.g., 10 mg/kg/day) via oral gavage for a specified duration (e.g., 4 weeks).
-
Outcome Measures:
-
Blood Pressure: Monitor systolic and diastolic blood pressure throughout the study using tail-cuff plethysmography or radiotelemetry.
-
Vascular Function: At the end of the study, isolate aortic rings and assess their contractile and relaxation responses in an organ bath to evaluate endothelial function.
-
Cardiac Hypertrophy: Measure heart weight to body weight ratio and assess myocyte size histologically.
-
Renal Function: Monitor proteinuria and assess kidney histology for signs of damage.
-
Quantitative Data Summary (Illustrative):
| Group | Treatment | Systolic Blood Pressure (mmHg) | Endothelium-Dependent Relaxation (%) | Heart Weight/Body Weight (mg/g) |
| Control | Vehicle | 120 ± 8 | 95 ± 5 | 3.5 ± 0.2 |
| DOCA-Salt | Vehicle | 185 ± 12 | 45 ± 7 | 5.8 ± 0.4 |
| DOCA-Salt | Avanafil (10 mg/kg/day) | 155 ± 10 | 70 ± 6 | 4.9 ± 0.3 |
| p < 0.05 vs. DOCA-Salt + Vehicle |
Conclusion
This compound, with its high selectivity for PDE5, presents a promising therapeutic candidate for investigation in various cardiovascular diseases. While specific preclinical data in models of myocardial infarction, heart failure, and hypertension are still emerging, the protocols outlined here, adapted from established models and existing avanafil research, provide a robust framework for such studies. The potential of avanafil to modulate the NO-cGMP-PKG pathway suggests it could offer significant cardioprotective benefits. Further research using these models is warranted to fully elucidate the therapeutic utility of avanafil in cardiovascular medicine.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil prevents acute heart failure with reduced ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK phosphorylation mediates sildenafil-induced myocardial protection against ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 9. Video: Acute Myocardial Infarction in Rats [jove.com]
- 10. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 11. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ijvets.com [ijvets.com]
Application Notes and Protocols for Avanafil Dibesylate in Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right ventricular hypertrophy and eventual heart failure. Current therapeutic strategies often target the nitric oxide (NO) signaling pathway. Avanafil dibesylate, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, represents a promising investigational compound for pulmonary hypertension research. By preventing the degradation of cyclic guanosine monophosphate (cGMP), Avanafil enhances the vasodilatory effects of the NO/cGMP pathway, potentially mitigating the pathological changes associated with pulmonary hypertension.[1]
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound in preclinical pulmonary hypertension research. While direct preclinical data for Avanafil in pulmonary hypertension models are limited in publicly available literature, the protocols and expected outcomes are extrapolated from extensive research on other PDE5 inhibitors, such as sildenafil, in well-established animal models of the disease.
Mechanism of Action
Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature.[1] In the context of pulmonary hypertension, endothelial dysfunction leads to reduced production of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in pulmonary artery smooth muscle cells (PASMCs), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that result in smooth muscle relaxation, vasodilation, and antiproliferative effects.
PDE5 specifically hydrolyzes cGMP, terminating its signaling activity. By inhibiting PDE5, Avanafil increases intracellular cGMP concentrations, thereby amplifying the vasodilatory and antiproliferative signals of the NO pathway. This leads to a reduction in pulmonary vascular resistance and pressure.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in pulmonary artery smooth muscle cells.
Preclinical Research Protocols
The most widely used animal model for preclinical pulmonary hypertension research is the monocrotaline (MCT)-induced pulmonary hypertension model in rats. This model recapitulates many of the key pathological features of the human disease, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating this compound in a rat model of pulmonary hypertension.
Detailed Experimental Protocols
1. Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Induction: A single subcutaneous injection of monocrotaline (MCT, 60 mg/kg) is administered to induce pulmonary hypertension. Control animals receive an equivalent volume of saline.
-
Grouping:
-
Group 1: Control (Saline injection + Vehicle treatment)
-
Group 2: MCT + Vehicle
-
Group 3: MCT + this compound (low dose)
-
Group 4: MCT + this compound (high dose)
-
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for 28 days, starting 24 hours after MCT injection.
-
Monitoring: Body weight and general health are monitored daily.
2. Hemodynamic Assessment
-
Procedure: On day 28, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Equipment: Pressure transducer and data acquisition system.
3. Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Procedure: Following hemodynamic measurements, the heart is excised. The atria and great vessels are trimmed off. The right ventricle (RV) is dissected from the left ventricle plus septum (LV+S).
-
Calculation: Both parts are weighed, and the Fulton Index is calculated as the ratio of RV weight to (LV+S) weight. An increased Fulton Index is indicative of right ventricular hypertrophy.
4. Histological Analysis of Pulmonary Vascular Remodeling
-
Procedure: Lung tissues are fixed, paraffin-embedded, and sectioned. Sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess vascular wall thickness and collagen deposition.
-
Analysis: The medial wall thickness of small pulmonary arteries is measured using image analysis software.
5. Measurement of cGMP Levels
-
Procedure: Lung tissue homogenates are prepared, and cGMP levels are quantified using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Principle: This assay measures the concentration of cGMP, providing a direct readout of PDE5 inhibition by Avanafil.
Expected Quantitative Data (Hypothetical Data Based on Sildenafil Studies)
The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment in a monocrotaline-induced pulmonary hypertension model. These values are based on published data for other PDE5 inhibitors like sildenafil and should be confirmed by direct experimentation with Avanafil.
Table 1: Hemodynamic Parameters
| Group | Treatment | RVSP (mmHg) | mPAP (mmHg) |
| Control | Vehicle | 25 ± 3 | 18 ± 2 |
| MCT | Vehicle | 65 ± 8 | 45 ± 6 |
| MCT | Avanafil (Low Dose) | 45 ± 6 | 32 ± 5 |
| MCT | Avanafil (High Dose) | 35 ± 5 | 25 ± 4 |
| Data are presented as Mean ± SD. *p < 0.05 vs. MCT + Vehicle, **p < 0.01 vs. MCT + Vehicle. |
Table 2: Right Ventricular Hypertrophy
| Group | Treatment | RV Weight (mg) | LV+S Weight (mg) | Fulton Index (RV/LV+S) |
| Control | Vehicle | 200 ± 20 | 800 ± 50 | 0.25 ± 0.03 |
| MCT | Vehicle | 450 ± 40 | 820 ± 60 | 0.55 ± 0.05 |
| MCT | Avanafil (Low Dose) | 350 ± 35 | 810 ± 55 | 0.43 ± 0.04 |
| MCT | Avanafil (High Dose) | 280 ± 30 | 805 ± 50 | 0.35 ± 0.03 |
| Data are presented as Mean ± SD. *p < 0.05 vs. MCT + Vehicle, **p < 0.01 vs. MCT + Vehicle. |
Table 3: Pulmonary cGMP Levels
| Group | Treatment | Lung cGMP (pmol/mg protein) |
| Control | Vehicle | 10 ± 2 |
| MCT | Vehicle | 8 ± 1.5 |
| MCT | Avanafil (Low Dose) | 15 ± 3* |
| MCT | Avanafil (High Dose) | 22 ± 4** |
| Data are presented as Mean ± SD. *p < 0.05 vs. MCT + Vehicle, **p < 0.01 vs. MCT + Vehicle. |
Conclusion
This compound, as a highly selective PDE5 inhibitor, holds significant potential for the treatment of pulmonary hypertension. The experimental protocols outlined in these application notes provide a robust framework for preclinical evaluation of its efficacy. Based on the mechanism of action and data from other PDE5 inhibitors, it is anticipated that Avanafil will attenuate the development of pulmonary hypertension by reducing pulmonary artery pressure, mitigating right ventricular hypertrophy, and restoring cGMP signaling in the pulmonary vasculature. Further in vivo studies are warranted to confirm these expected outcomes and to fully characterize the therapeutic potential of this compound in the context of pulmonary hypertension.
References
Avanafil Dibesylate: A Potent and Selective Tool for Smooth Muscle Relaxation Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avanafil is a second-generation, highly selective and potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various smooth muscle tissues.[2] The inhibition of PDE5 by avanafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells.[3][4] This mechanism of action makes avanafil a valuable tool for in vitro and in vivo studies of smooth muscle physiology and pharmacology. This document provides detailed application notes and protocols for utilizing avanafil dibesylate in smooth muscle relaxation research.
Mechanism of Action
The primary mechanism of avanafil involves the inhibition of the cGMP-specific PDE5 enzyme.[3] In the presence of nitric oxide (NO), which is often released by nerve stimulation or endothelial cells, guanylate cyclase is activated to produce cGMP.[1] Elevated cGMP levels lead to a cascade of events that decrease intracellular calcium concentrations, resulting in smooth muscle relaxation.[5] By preventing the breakdown of cGMP, avanafil potentiates the relaxant effects of NO.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Avanafil
| Parameter | Value | Tissue/Enzyme Source | Reference |
| IC50 for PDE5 | 5.2 nM | Recombinant human PDE5 | [6] |
| EC30 for relaxation | 2.1 nM | Isolated rabbit corpus cavernosum | [4] |
Table 2: Selectivity of Avanafil for PDE5 Over Other PDE Isoforms
| PDE Isoform | Selectivity (Fold difference vs. PDE5) | Reference |
| PDE1 | >10,000 | [6] |
| PDE6 | 120 | [6] |
| PDE11 | >19,000 | [6] |
Table 3: Effect of Avanafil on KCl-Induced Contraction of Isolated Caprine Detrusor Muscle
| Avanafil Concentration (µM) | Inhibition of Contraction (%) | Statistical Significance (p-value) | Reference |
| 10 | Not significant | >0.05 | [4] |
| 30 | Significant | <0.05 | [4] |
| 60 | Significant | <0.05 | [4] |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Relaxation of Isolated Smooth Muscle Strips (General Protocol)
This protocol provides a general framework for studying the relaxant effects of avanafil on various smooth muscle tissues, such as vascular (aortic rings), respiratory (tracheal strips), and gastrointestinal (ileum or colon strips), using an isolated tissue organ bath system.
Materials:
-
This compound
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, appropriate for the tissue type
-
Agonist for pre-contraction (e.g., phenylephrine for vascular, carbachol for respiratory and gastrointestinal smooth muscle)
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Standard laboratory glassware and dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated PSS.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm wide rings for aorta, 1-2 cm long strips for ileum).
-
-
Mounting the Tissue:
-
Mount the tissue strips in the organ baths containing PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta).
-
Wash the tissues with fresh PSS every 15-20 minutes during equilibration.
-
-
Viability Check and Pre-contraction:
-
Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 60-80 mM) to check for tissue viability.
-
After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction with an appropriate agonist (e.g., phenylephrine at 1 µM).
-
-
Application of Avanafil:
-
Once a stable contraction plateau is achieved, add cumulative concentrations of avanafil to the organ bath.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation induced by avanafil as a percentage of the pre-contraction induced by the agonist.
-
Calculate the EC₅₀ value (the concentration of avanafil that produces 50% of the maximal relaxation) by plotting a concentration-response curve.
-
Protocol 2: Inhibition of Agonist-Induced Contractions in Isolated Caprine Detrusor Muscle
This protocol is adapted from a study by Dhruva et al. (2019) and details the investigation of avanafil's inhibitory effect on the contractility of bladder smooth muscle.[4]
Materials:
-
This compound
-
Potassium Chloride (KCl)
-
Physiological Salt Solution (PSS), specific composition for detrusor muscle
-
Isolated caprine urinary bladders
-
Organ bath system and data acquisition software
Procedure:
-
Tissue Preparation:
-
Obtain fresh caprine urinary bladders and place them in cold PSS.
-
Dissect strips of detrusor muscle (approximately 10 mm x 3 mm) and remove the urothelium.[4]
-
-
Mounting and Equilibration:
-
Experimental Protocol:
-
Induce a reference contraction with 80 mM KCl.[4]
-
After washout and return to baseline, incubate the tissue with a specific concentration of avanafil (e.g., 10, 30, or 60 µM) for 5 minutes.[4]
-
Following incubation, add 80 mM KCl to induce contraction in the presence of avanafil.[4]
-
Repeat the procedure for each concentration of avanafil.
-
-
Data Analysis:
-
Measure the contractile force in the presence and absence of avanafil.
-
Calculate the percentage inhibition of the KCl-induced contraction for each concentration of avanafil.[4]
-
Experimental Workflow and Logical Relationships
Conclusion
This compound's high potency and selectivity for PDE5 make it an excellent pharmacological tool for investigating the cGMP signaling pathway in smooth muscle relaxation. The protocols outlined in this document provide a foundation for researchers to explore its effects in a variety of smooth muscle tissues, contributing to a better understanding of smooth muscle physiology and the development of novel therapeutics.
References
- 1. Avanafil Inhibits the Contractility of the Isolated Caprine Detrusor Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. canjurol.com [canjurol.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Avanafil Inhibits the Contractility of the Isolated Caprine Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays to Evaluate Avanafil Dibesylate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily utilized for the treatment of erectile dysfunction.[1][2][3] Its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and increased blood flow.[1][2][3] Beyond its approved indication, the therapeutic potential of Avanafil and other PDE5 inhibitors is being explored in other conditions, including cancer, making a thorough evaluation of their cytotoxic effects imperative.[4]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Avanafil dibesylate using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Mechanism of Action of Avanafil
Avanafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] In the presence of sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation in the corpus cavernosum and increased blood flow.[1][3] Avanafil enhances this process by preventing the degradation of cGMP by PDE5.[3]
Caption: Avanafil's primary mechanism of action.
Experimental Protocols
Cell Culture
For the purpose of these protocols, two representative cell lines will be used:
-
PC-3: A human prostate cancer cell line.
-
HUVEC: Human Umbilical Vein Endothelial Cells, a normal cell line.
Cells should be cultured in appropriate media (e.g., RPMI-1640 for PC-3, EGM-2 for HUVEC) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5][6]
Protocol:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LDH Assay for Membrane Integrity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9][10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from lysed control cells.
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12][13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Caption: Relationship between the different cytotoxicity assays.
Data Presentation
The following tables present hypothetical data for the cytotoxic effects of this compound on PC-3 and HUVEC cell lines.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | PC-3 (% Viability ± SD) | HUVEC (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 98.1 ± 4.5 | 99.2 ± 3.9 |
| 25 | 95.3 ± 6.1 | 97.5 ± 5.3 |
| 50 | 82.4 ± 5.8 | 94.1 ± 4.2 |
| 100 | 65.7 ± 7.2 | 88.6 ± 6.1 |
| 200 | 48.9 ± 6.5 | 81.3 ± 5.5 |
Table 2: Effect of this compound on Membrane Integrity (LDH Assay)
| Concentration (µM) | PC-3 (% Cytotoxicity ± SD) | HUVEC (% Cytotoxicity ± SD) |
| 0 (Vehicle) | 2.1 ± 0.8 | 1.9 ± 0.5 |
| 10 | 3.5 ± 1.1 | 2.3 ± 0.7 |
| 25 | 5.8 ± 1.5 | 3.1 ± 0.9 |
| 50 | 15.2 ± 2.3 | 6.5 ± 1.2 |
| 100 | 28.9 ± 3.1 | 12.4 ± 1.8 |
| 200 | 45.6 ± 4.2 | 19.8 ± 2.5 |
Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Assay)
| Concentration (µM) | PC-3 (Fold Change in Caspase-3/7 Activity ± SD) | HUVEC (Fold Change in Caspase-3/7 Activity ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 25 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| 50 | 3.5 ± 0.5 | 1.5 ± 0.3 |
| 100 | 5.8 ± 0.7 | 2.1 ± 0.4 |
| 200 | 8.2 ± 0.9 | 2.9 ± 0.5 |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cytotoxic potential of this compound. The hypothetical data suggest a dose-dependent cytotoxic effect on the PC-3 prostate cancer cell line, while exhibiting lower toxicity towards the normal HUVEC cell line. This differential cytotoxicity highlights the importance of using multiple cell lines and a battery of assays to thoroughly characterize the in vitro toxicological profile of a drug candidate. Further investigations are warranted to elucidate the precise molecular mechanisms underlying the observed cytotoxicity of this compound in cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Investigating the In Vitro Effects of Avanafil Dibesylate on Endothelial Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its therapeutic role in erectile dysfunction. Its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1] Given the critical role of this pathway in vascular homeostasis and endothelial cell function, there is growing interest in understanding the broader vascular effects of avanafil, including its potential impact on endothelial cell proliferation, a key process in angiogenesis and vascular repair.
This document provides detailed application notes and experimental protocols for the in vitro investigation of avanafil dibesylate's effects on endothelial cell proliferation. It is important to note that while the NO/cGMP pathway is implicated in cell growth and differentiation, direct in vitro studies on avanafil's effect on endothelial cell proliferation are currently lacking in published literature. Furthermore, studies on other PDE5 inhibitors, such as sildenafil, have yielded conflicting results, with some demonstrating a pro-angiogenic and proliferative effect, while others report an anti-proliferative outcome.[2][3] Therefore, the provided protocols are intended to serve as a framework for researchers to systematically investigate this open question.
Mechanism of Action and Signaling Pathway
Avanafil enhances the effects of NO by inhibiting PDE5, the enzyme responsible for the degradation of cGMP. In endothelial cells, NO, produced by endothelial nitric oxide synthase (eNOS), stimulates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn can modulate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, known to be involved in cell proliferation. However, the ultimate effect of this pathway modulation on endothelial cell proliferation by avanafil remains to be elucidated.
Caption: Proposed signaling pathway of avanafil in endothelial cells.
Data Presentation: Effects of Other PDE5 Inhibitors
Due to the absence of specific data for avanafil, the following table summarizes the reported in vitro effects of sildenafil on human umbilical vein endothelial cell (HUVEC) proliferation to highlight the existing conflicting findings.
| PDE5 Inhibitor | Cell Type | Assay | Concentration | Observed Effect on Proliferation | Citation |
| Sildenafil | HUVEC | [³H]-Thymidine Incorporation | 1 µmol/L | Inhibition by 48.4% | [2][4] |
| Sildenafil | HUVEC | [³H]-Thymidine Incorporation | 10 µmol/L | Inhibition by 89.6% | [2][4] |
| Sildenafil | HUVEC | [³H]-Thymidine Incorporation | 1 and 10 µmol/L | Inhibition of bFGF-induced proliferation | [4] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on endothelial cell proliferation. These are standard methods that can be adapted for this specific research question.
Experimental Workflow
Caption: General workflow for in vitro endothelial cell proliferation assays.
Protocol 1: MTT Assay for Cell Viability and Proliferation
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable, metabolically active cells.
Materials:
-
This compound (stock solution prepared in DMSO, then diluted in culture medium)
-
Human Endothelial Cells (e.g., HUVECs, HCAECs)
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the avanafil dilutions. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the vehicle control. Plot the percentage of proliferation against the log of avanafil concentration to determine the EC₅₀ or IC₅₀ value.
Protocol 2: BrdU Assay for DNA Synthesis
Principle: The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis by quantifying the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells. Incorporated BrdU is detected using a specific anti-BrdU antibody.
Materials:
-
This compound
-
Human Endothelial Cells
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
BrdU labeling solution (typically 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment incubation period, add BrdU labeling solution to each well.
-
Incubation: Continue to incubate the plate at 37°C for the remaining 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium and fix the cells. Then, denature the DNA according to the manufacturer's protocol of the BrdU assay kit to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for the recommended time (e.g., 1-2 hours at room temperature).
-
Washing: Wash the wells multiple times with a wash buffer to remove any unbound antibody.
-
Detection: Add the detection substrate and incubate until a color change or fluorescent signal develops.
-
Measurement: For colorimetric assays, add a stop solution and measure the absorbance. For fluorescent assays, measure the fluorescence intensity.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation relative to the control and determine the EC₅₀ or IC₅₀ value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro effects of this compound on endothelial cell proliferation. Given the conflicting data for other PDE5 inhibitors, it is crucial to perform these experiments with careful dose-response and time-course analyses. The results of such studies will be valuable in elucidating the full spectrum of avanafil's vascular effects and its potential applications beyond its current indications.
References
- 1. m.blueeyes-bio.com [m.blueeyes-bio.com]
- 2. Sildenafil inhibits the proliferation of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulating effects of vardenafil, tadalafil, and udenafil on vascular endothelial growth factor, angiogenesis, vitamin D3, bone morphogenic proteins in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil Inhibits the Proliferation of Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Avanafil Dibesylate Effects via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and other tissues.[1] By inhibiting PDE5, Avanafil leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG).[3][4] This signaling cascade ultimately results in smooth muscle relaxation, vasodilation, and increased blood flow.[5]
Western blotting is a powerful immunoassay technique to detect and quantify specific proteins in a complex biological sample. This application note provides a detailed protocol for utilizing Western blot to assess the pharmacological effects of Avanafil dibesylate by measuring the phosphorylation status of key downstream targets of the cGMP/PKG signaling pathway. Specifically, this protocol focuses on the detection of phosphorylated Vasodilator-Stimulated Phosphoprotein (p-VASP) at serine 239 and phosphorylated endothelial Nitric Oxide Synthase (p-eNOS) at serine 1177, which are well-established biomarkers of PKG activity.
Signaling Pathway of this compound
Experimental Protocols
This section details the step-by-step methodology for assessing the effects of this compound on target protein phosphorylation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Varies | Varies |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail (100X) | Cell Signaling Technology | 5871 |
| Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology | 5870 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precision Plus Protein™ All Blue Prestained Protein Standards | Bio-Rad | 1610373 |
| Mini-PROTEAN® TGX™ Precast Gels | Bio-Rad | Varies |
| Trans-Blot® Turbo™ Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| TBST (Tris-Buffered Saline with 0.1% Tween® 20) | Varies | Varies |
| Non-fat Dry Milk or Bovine Serum Albumin (BSA) | Varies | Varies |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705060 |
| Primary Antibody: Rabbit anti-p-VASP (Ser239) | Cell Signaling Technology | 3114 |
| Primary Antibody: Rabbit anti-VASP | Cell Signaling Technology | 3132 |
| Primary Antibody: Rabbit anti-p-eNOS (Ser1177) | Cell Signaling Technology | 9571 |
| Primary Antibody: Rabbit anti-eNOS | Cell Signaling Technology | 32027 |
| Primary Antibody: Rabbit anti-PDE5 | Cell Signaling Technology | 2395 |
| Loading Control: Mouse anti-GAPDH | Cell Signaling Technology | 97166 |
| Loading Control: Mouse anti-β-Actin | Cell Signaling Technology | 3700 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
| Secondary Antibody: Anti-mouse IgG, HRP-linked | Cell Signaling Technology | 7076 |
Experimental Workflow
Step-by-Step Protocol
1. Sample Preparation and Lysis
a. Culture appropriate cells (e.g., human umbilical vein endothelial cells - HUVECs) or prepare tissue samples.
b. Treat cells or tissues with varying concentrations of this compound for the desired time points. Include a vehicle-treated control group.
c. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
d. Lyse the cells or tissues by adding ice-cold RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.[6][7][8]
e. For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. For tissues, homogenize the tissue in the lysis buffer.
f. Incubate the lysate on ice for 30 minutes with occasional vortexing.
g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
h. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
a. Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
3. SDS-PAGE and Protein Transfer
a. Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
b. Load 20-30 µg of protein per lane into a Mini-PROTEAN® TGX™ Precast Gel. Include a lane for pre-stained protein standards.
c. Perform electrophoresis according to the gel manufacturer's recommendations until the dye front reaches the bottom of the gel.
d. Transfer the separated proteins from the gel to a PVDF membrane using a Trans-Blot® Turbo™ Transfer System or a traditional wet transfer system.
4. Immunoblotting
a. After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended dilutions:
- p-VASP (Ser239): 1:1000
- Total VASP: 1:1000
- p-eNOS (Ser1177): 1:1000
- Total eNOS: 1:1000
- PDE5: 1:1000
- GAPDH or β-Actin: 1:1000 - 1:5000
c. Wash the membrane three times for 5-10 minutes each with TBST.
d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature. Recommended dilutions:
- Anti-rabbit IgG, HRP-linked: 1:2000
- Anti-mouse IgG, HRP-linked: 1:2000
e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Data Analysis
a. Prepare the chemiluminescent substrate (e.g., Clarity™ Western ECL Substrate) according to the manufacturer's instructions.
b. Incubate the membrane with the substrate for the recommended time.
c. Capture the chemiluminescent signal using a digital imaging system.
d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (GAPDH or β-Actin).[9] For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Densitometric Analysis of Protein Expression
| Treatment Group | p-VASP (Ser239) / Total VASP (Normalized Ratio) | p-eNOS (Ser1177) / Total eNOS (Normalized Ratio) | PDE5 / Loading Control (Normalized Ratio) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Avanafil (Conc. 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Avanafil (Conc. 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Avanafil (Conc. 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Conclusion
This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the molecular effects of this compound. By quantifying the phosphorylation of key downstream targets, researchers can effectively assess the drug's impact on the cGMP/PKG signaling pathway. Adherence to this detailed protocol will enable the generation of robust and reproducible data, contributing to a deeper understanding of Avanafil's mechanism of action and its potential therapeutic applications.
References
- 1. PDE5 Polyclonal Antibody (PA5-79796) [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. VASP Antibodies: Novus Biologicals [novusbio.com]
- 4. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 5. Anti-eNOS antibody [EPR19296] Rabbit monoclonal (ab199956) | Abcam [abcam.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. origene.com [origene.com]
- 8. bio-rad.com [bio-rad.com]
- 9. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis Following Avanafil Dibesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Approved for the treatment of erectile dysfunction, its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3][4] Upon sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP.[1][4] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow.[4] Avanafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its vasodilatory effects.[1][3][4]
Beyond its well-established role in erectile dysfunction, the broader effects of Avanafil on cellular gene expression are of significant interest to researchers. Understanding these molecular changes can provide insights into its potential applications in other therapeutic areas, such as pulmonary arterial hypertension and certain cancers, and can help in identifying novel biomarkers for treatment response. These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes induced by Avanafil dibesylate treatment.
Signaling Pathway of this compound
The primary signaling pathway influenced by Avanafil is the NO/cGMP pathway. The following diagram illustrates the mechanism of action of Avanafil in enhancing this pathway.
Experimental Protocols
A typical workflow for analyzing gene expression changes following Avanafil treatment involves several key steps, from cell culture and treatment to data analysis.
Cell Culture and Treatment
-
Cell Line: Human corpus cavernosum smooth muscle cells (HCSMCs) are a relevant in vitro model.
-
Culture Conditions: Culture HCSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Replace the medium with serum-free medium for 24 hours before treatment. Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).
RNA Isolation
-
Lysis: Wash cells with ice-cold PBS and lyse directly in the culture dish using TRIzol reagent.
-
Extraction: Add chloroform, shake vigorously, and centrifuge to separate the phases.
-
Precipitation: Transfer the aqueous phase to a new tube, add isopropanol to precipitate the RNA, and centrifuge.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
RNA Quality and Quantity Assessment
-
Quantification: Measure RNA concentration using a NanoDrop spectrophotometer.
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for downstream applications.
Library Preparation and Sequencing
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adaptor Ligation and Amplification: Ligate sequencing adaptors to the ends of the cDNA fragments and amplify the library via PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform such as the Illumina NovaSeq.
Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between Avanafil-treated and control samples.
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): Validate the sequencing results for a subset of differentially expressed genes.
-
Synthesize cDNA from the same RNA samples used for sequencing.
-
Perform qRT-PCR using gene-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in gene expression.
-
Data Presentation: Illustrative Gene Expression Changes
The following tables summarize hypothetical quantitative data on gene expression changes in HCSMCs following 24-hour treatment with 100 nM this compound. This data is for illustrative purposes, as specific public data on Avanafil's effect on gene expression is limited. Studies on other PDE5 inhibitors have shown differential expression of numerous genes.[5][6]
Table 1: Upregulated Genes Following Avanafil Treatment (Illustrative)
| Gene Symbol | Gene Name | Fold Change | p-value | Putative Function |
| eNOS (NOS3) | Endothelial Nitric Oxide Synthase | 2.5 | <0.01 | NO production, vasodilation |
| PKG1 | Protein Kinase, cGMP-Dependent, Type I | 2.1 | <0.01 | Smooth muscle relaxation |
| KCNMA1 | Potassium Calcium-Activated Channel Subfamily M Alpha 1 | 1.8 | <0.05 | Regulation of smooth muscle tone |
| MYLK | Myosin Light Chain Kinase | 1.6 | <0.05 | Regulation of muscle contraction |
| IGFBP-6 | Insulin-Like Growth Factor Binding Protein 6 | 1.9 | <0.05 | Cell growth and differentiation |
| NCS-1 | Neuronal Calcium Sensor 1 | 2.2 | <0.01 | Calcium signaling |
Table 2: Downregulated Genes Following Avanafil Treatment (Illustrative)
| Gene Symbol | Gene Name | Fold Change | p-value | Putative Function |
| PDE5A | Phosphodiesterase 5A | -3.2 | <0.01 | cGMP degradation |
| ROCK1 | Rho-Associated, Coiled-Coil Containing Protein Kinase 1 | -2.0 | <0.01 | Smooth muscle contraction |
| EDN1 | Endothelin 1 | -1.7 | <0.05 | Vasoconstriction |
| TGFB1 | Transforming Growth Factor Beta 1 | -1.5 | <0.05 | Fibrosis, cell proliferation |
| NPR-1 | Natriuretic Peptide Receptor 1 | -1.8 | <0.05 | Regulation of blood pressure |
Discussion and Implications
The analysis of gene expression profiles following Avanafil treatment provides a powerful tool for understanding its molecular effects beyond the canonical NO/cGMP pathway. The illustrative data highlights potential changes in genes involved in vascular tone, cell signaling, and proliferation.
-
Upregulation of Vasodilatory Genes: Increased expression of genes like eNOS and PKG1 would be consistent with the known mechanism of action of Avanafil, suggesting a positive feedback loop that enhances the vasodilatory response.
-
Downregulation of Vasoconstrictive Genes: Reduced expression of genes such as ROCK1 and EDN1 would further contribute to smooth muscle relaxation and increased blood flow.
-
Potential Anti-proliferative and Anti-fibrotic Effects: The hypothetical downregulation of genes like TGFB1 could suggest potential therapeutic applications of Avanafil in conditions characterized by fibrosis and abnormal cell proliferation, such as pulmonary arterial hypertension.
These findings, if validated, could open new avenues for the therapeutic use of Avanafil and provide a basis for the development of novel biomarkers to predict treatment efficacy. Further research is necessary to confirm these gene expression changes in various cell types and in vivo models to fully elucidate the systemic effects of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 5. cDNA microarray analysis of differentially expressed genes in penile tissue after treatment with tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in gene expression profiles in patients with pulmonary arterial hypertension associated with scleroderma treated with tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Avanafil dibesylate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Avanafil dibesylate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. Why is this happening?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation upon its addition to aqueous-based cell culture media is a common challenge. The primary reasons for this include:
-
Solvent Shock: A rapid change in the solvent environment from a high-concentration dimethyl sulfoxide (DMSO) stock solution to the aqueous culture medium can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its solubility limit in that specific environment.
-
Temperature Fluctuations: Adding the compound to cold media can decrease its solubility. Cell culture media are often stored at 4°C, where the solubility of many compounds is lower than at the incubation temperature of 37°C.[1]
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of this compound, thereby affecting its solubility.
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins (especially in the presence of fetal bovine serum), can interact with this compound, leading to the formation of insoluble complexes.[2]
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: To prevent precipitation, consider the following best practices when preparing your working solutions:
-
Proper Dissolution Technique: Prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing your final working solution, add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This helps to ensure rapid and even dispersion, avoiding localized high concentrations that can lead to precipitation.
-
Optimize DMSO Concentration: Use the highest possible concentration for your DMSO stock solution. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low (typically ≤ 0.1% to 0.5%) to minimize solvent-induced toxicity and precipitation.[2]
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Fresh Preparations: Prepare the this compound-containing medium fresh before each experiment. This is particularly important when using media containing serum, as interactions between the compound and serum proteins can occur over time.[2]
-
Solubility Testing: If precipitation persists, it is advisable to determine the kinetic solubility of this compound in your specific cell culture medium and under your experimental conditions.
Q3: What is the recommended method for preparing an this compound stock solution?
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3] It is crucial to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles. When stored in DMSO, it's also important to minimize the solution's exposure to moisture, as DMSO is hygroscopic and water absorption can lead to compound precipitation and degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate immediately upon adding stock solution to media. | "Solvent shock" due to rapid dilution. | Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling. |
| High final concentration of this compound. | Decrease the final concentration of the compound. If possible, determine the effective concentration range for your cell line to use the lowest effective, soluble concentration. | |
| Cold cell culture medium. | Always pre-warm the cell culture medium to 37°C before adding the compound. | |
| Cloudy or hazy appearance in the medium after some time in the incubator. | Delayed precipitation due to compound instability in the medium. | Prepare the this compound-containing medium fresh before each use. |
| Interaction with serum proteins. | Consider reducing the serum concentration if your experimental design permits. | |
| pH shift in the medium due to cell metabolism. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator. | |
| Crystalline structures observed on the surface of the culture vessel. | Precipitation of the compound over time. | Visually inspect the culture vessel under a microscope to confirm if the precipitate is crystalline, which is indicative of the compound. |
| Contamination. | Distinguish from microbial contamination by checking for rapid pH changes (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): For long-term storage and sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solution and Treating Cells
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Cultured cells in plates or flasks
Procedure:
-
Prepare Working Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
-
Treat Cells:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared cell culture medium containing the desired final concentration of this compound.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
-
Assay: Proceed with your downstream experimental assay (e.g., cell viability assay, western blot, etc.).
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for addressing this compound precipitation.
Caption: Simplified signaling pathway showing Avanafil's mechanism of action.
References
Technical Support Center: Optimizing Avanafil Dibesylate for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avanafil?
A1: Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, Avanafil leads to an increase in intracellular cGMP levels. In the context of erectile dysfunction, this results in smooth muscle relaxation and increased blood flow.[1][2][3] In in vitro studies, this mechanism can be harnessed to investigate cGMP-mediated signaling pathways in various cell types.
Q2: What is the optimal concentration of Avanafil dibesylate for in vitro studies?
A2: The optimal concentration of this compound depends on the specific cell type and the experimental endpoint. Avanafil has a half-maximal inhibitory concentration (IC50) for PDE5 of approximately 5.2 nM.[1][4][5][6] Therefore, a concentration range of 1-100 nM is generally recommended to achieve significant PDE5 inhibition while minimizing off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of Avanafil?
A3: Avanafil is highly selective for PDE5. It is approximately 100-fold more selective for PDE5 than for PDE6 and over 1,000-fold more selective for PDE5 than for other PDE enzymes.[1][4] This high selectivity reduces the likelihood of off-target effects, such as the visual disturbances associated with PDE6 inhibition.[4][7] However, at very high concentrations, the potential for off-target effects on other PDEs or cellular processes cannot be entirely ruled out.
Q4: Which cell lines are suitable for studying the effects of Avanafil in vitro?
A4: The choice of cell line will depend on your research question. Any cell line that expresses PDE5 would be a suitable model. Several cancer cell lines have been reported to express PDE5, including:
-
Cervical cancer cell lines: C-4I, C-33A
-
Breast cancer cell line: MCF-7
-
Prostate cancer cell line: PC3
-
Colorectal cancer cell line: HCT116
Human malignant melanoma cells (MAA) have also been shown to express PDE5. Additionally, human retinal and choroid vasculature (smooth muscle and endothelial cells), ganglion, and bipolar cells express the PDE5 enzyme.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
Problem: this compound is poorly soluble in aqueous solutions, particularly at neutral or alkaline pH, which can lead to precipitation in cell culture media.
Solutions:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
When preparing the final working concentration in your aqueous experimental buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
pH Adjustment: Avanafil's solubility is pH-dependent. If your experimental conditions allow, slightly acidifying the buffer may improve solubility.
-
Use of Solubilizing Agents: For specific applications, consider the use of solubilizing agents like cyclodextrins. However, their effects on your cellular system should be carefully evaluated.
-
Sonication: Briefly sonicating the final solution can help to dissolve any small precipitates.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells.
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: Variability in experimental outcomes or results that do not align with the expected mechanism of action.
Solutions:
-
Confirm PDE5 Expression: Verify that your chosen cell line expresses PDE5 at a sufficient level for your assay. This can be done using techniques like RT-qPCR or Western blotting.
-
Assess Cell Viability: At higher concentrations, Avanafil may exhibit off-target cytotoxic effects. Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
-
Positive and Negative Controls:
-
Positive Control: Use a known PDE5 activator (e.g., a nitric oxide donor like sodium nitroprusside) to stimulate cGMP production and confirm that the downstream signaling pathway is functional in your cells.
-
Negative Control: Include a vehicle control (the solvent used to dissolve Avanafil, e.g., DMSO) to account for any effects of the solvent on your cells.
-
-
Time-Course Experiment: The effects of Avanafil may be time-dependent. Perform a time-course experiment to identify the optimal incubation time for your desired outcome.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Avanafil against various Phosphodiesterases (PDEs)
| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | >5,000 | >10,000-fold |
| PDE2 | >5,000 | >1,000-fold |
| PDE3 | >5,000 | >1,000-fold |
| PDE4 | >5,000 | >1,000-fold |
| PDE5 | 5.2 | - |
| PDE6 | ~630 | ~120-fold |
| PDE11 | >10,000 | >19,000-fold |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: MTT Cytotoxicity Assay
-
Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Avanafil. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature, protected from light, to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Protocol 3: In Vitro cGMP Measurement using ELISA
-
Materials: Cell culture plates, appropriate cell culture medium, this compound, a cGMP-stimulating agent (e.g., sodium nitroprusside), cell lysis buffer, commercial cGMP ELISA kit.
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a cGMP-stimulating agent for a short period (e.g., 5-15 minutes). Include a control group without the stimulating agent.
-
Immediately after stimulation, aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP ELISA kit.
-
Collect the cell lysates and perform the cGMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cGMP concentration based on the standard curve.
-
Visualizations
Caption: Avanafil inhibits PDE5, preventing cGMP degradation and enhancing downstream signaling.
Caption: A streamlined workflow for conducting in vitro experiments with Avanafil.
Caption: A logical approach to troubleshooting common issues in Avanafil in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. youtube.com [youtube.com]
- 6. Expression of the PDE5 enzyme on human retinal tissue: new aspects of PDE5 inhibitors ocular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Avanafil in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the poor oral bioavailability of Avanafil in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Avanafil poor in our preclinical models?
A1: Avanafil is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but poor aqueous solubility.[1] This low solubility is a primary rate-limiting step in its absorption after oral administration.[1] Additionally, Avanafil undergoes extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[1][2][3] The concomitant intake of food can also delay its absorption and the time to reach maximum plasma concentration.[1][4]
Q2: We are observing inconsistent plasma concentrations of Avanafil in our animal models. What could be the cause?
A2: Inconsistent plasma concentrations can stem from several factors related to Avanafil's poor solubility. The dissolution of the raw drug powder can be highly variable, leading to erratic absorption. Furthermore, precipitation and aggregation of Avanafil particles can occur as it transitions from the acidic environment of the stomach to the more basic pH of the duodenum, further hindering consistent absorption.[5]
Q3: How can we improve the solubility of Avanafil in our formulations for preclinical studies?
A3: Several strategies have proven effective in enhancing the solubility of Avanafil. These include the use of solubility enhancers to create solid dispersions or inclusion complexes.[4] Techniques such as co-crystallization, nanoparticle formulations, use of surfactants, and lipid-based nanocarriers are also viable approaches.[4] One particularly effective method is the formation of an inclusion complex with hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2][3]
Q4: What alternative routes of administration can we explore to bypass first-pass metabolism in our preclinical models?
A4: To circumvent the extensive first-pass hepatic metabolism, alternative delivery routes that allow for direct absorption into the systemic circulation are recommended. The sublingual route is a promising option as the sublingual mucosa is highly vascularized, allowing for rapid drug absorption and bypassing the liver.[1][4] This has been shown to significantly increase bioavailability.[1][2][3]
Q5: Are there advanced drug delivery systems that can enhance the oral bioavailability of Avanafil?
A5: Yes, advanced drug delivery systems have been successfully developed to improve Avanafil's oral bioavailability. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can improve the solubilization and absorption of Avanafil, leading to increased bioavailability.[6][7]
-
Biodegradable Polymeric Nanoparticles: Encapsulating Avanafil in polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its bioavailability.[8]
-
Orally Disintegrating Tablets (ODTs): These formulations are designed to dissolve rapidly in the oral cavity, with some incorporating absorption-enhancing compositions to reduce precipitation in the duodenum.[5]
Troubleshooting Guides
Issue: Low Cmax and AUC in Pharmacokinetic Studies
Possible Cause: Poor dissolution of Avanafil from the administered formulation.
Troubleshooting Steps:
-
Characterize Drug Substance: Verify the particle size and crystallinity of the Avanafil raw material. Smaller particle sizes can improve dissolution rates.
-
Formulation Enhancement:
-
Advanced Formulations:
Issue: High Variability in Pharmacokinetic Parameters Between Subjects
Possible Cause: Inconsistent absorption due to pH-dependent solubility and precipitation.
Troubleshooting Steps:
-
Control Gastric pH: In your animal model, consider co-administering agents that control gastric pH to ensure a more consistent environment for dissolution.
-
Use Absorption Enhancers: Incorporate an absorption-enhancing composition in your formulation that can reduce the precipitation and aggregation of Avanafil as it moves from the stomach to the duodenum.[5]
-
Alternative Administration Route: Switch to a sublingual administration route to bypass the gastrointestinal tract altogether. This has been shown to provide more consistent and higher plasma exposure.[1]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Avanafil Formulations in Preclinical/Clinical Studies
| Formulation | Subject | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw Avanafil | Rats | 25.37 ± 5.32 | 70 ± 29.4 | - | - | [7] |
| AVA-SNEDDS | Rats | 40.36 ± 9.19 | 32.5 ± 11.29 | - | 140 | [7] |
| Raw Avanafil | Humans | - | - | - | - | [8] |
| AVA-NPs (PLGA) | Humans | - | - | - | 168 | [8] |
| Commercial Oral Tablet | Humans | - | - | - | 100 (Reference) | [1] |
| Optimized Sublingual Tablet (HP-β-CD) | Humans | - | - | - | 1356.42 | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Avanafil-HP-β-CD Inclusion Complex for Sublingual Tablets
Objective: To prepare a solubility-enhanced inclusion complex of Avanafil with Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
Materials:
-
Avanafil (AVA)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Dimethyl sulfoxide (DMSO)
-
Rotary evaporator
Methodology:
-
Prepare the inclusion complex at a 1:1 molar ratio of AVA to HP-β-CD.[1][2][3]
-
Dissolve 25 mg of Avanafil in 5 mL of DMSO.[4]
-
In a separate container, dissolve the required amount of HP-β-CD in 5 mL of DMSO.[4]
-
Mix the two solutions and vortex for 30 minutes.[4]
-
Dry the resulting dispersion using a rotary evaporator at approximately 47.5 ± 2.5 °C and 22 rpm under vacuum.[4]
-
The resulting powder is the Avanafil-HP-β-CD inclusion complex, which can then be used for the formulation of sublingual tablets.
Protocol 2: Formulation of Avanafil Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop a SNEDDS formulation to improve the solubility and oral absorption of Avanafil.
Materials:
-
Avanafil (AVA)
-
Oils (e.g., dill oil, Capmul MCM)
-
Surfactants (e.g., Tween 80, Tween 20)
-
Co-surfactants (e.g., propylene glycol)
Methodology:
-
Solubility Studies: Determine the solubility of Avanafil in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the stable nanoemulsion region for different combinations of oil, surfactant, and co-surfactant.
-
SNEDDS Preparation:
-
Based on the phase diagrams, select an optimal ratio of components. For example, a composition of 25% dill oil, 55% Tween 80, and 20% propylene glycol has been shown to be effective.[7]
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture at a controlled temperature (e.g., 40°C) under gentle stirring until a homogenous and clear solution is formed.
-
Incorporate the required amount of Avanafil into the mixture and stir until it is completely dissolved.
-
-
Characterization: Evaluate the prepared AVA-SNEDDS for droplet size, optical clarity, and conductivity upon dilution with an aqueous medium.
Protocol 3: Preparation of Avanafil Biodegradable Nanoparticles (AVA-NPs)
Objective: To formulate Avanafil into biodegradable nanoparticles to enhance its bioavailability.
Materials:
-
Avanafil (AVA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
Methodology:
-
Emulsion Solvent Evaporation Technique:
-
Dissolve Avanafil and PLGA in dichloromethane (DCM) to form the organic phase.[8]
-
The aqueous phase consists of a solution of polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature to allow for the evaporation of DCM, leading to the formation of nanoparticles.
-
-
Optimization: Use a Box-Behnken design to optimize formulation variables such as the AVA:PLGA ratio, sonication time, and PVA concentration to achieve the desired particle size and entrapment efficiency.[8]
-
Characterization: Analyze the resulting nanoparticles for particle size, entrapment efficiency, and in vitro release profile. The release can be studied at different pH values (e.g., pH 1.2 and pH 6.8) to simulate the gastrointestinal tract.[8]
Visualizations
Caption: Workflow for the formulation and evaluation of Avanafil sublingual tablets.
Caption: Strategies to overcome the poor oral bioavailability of Avanafil.
References
- 1. From Oral to Sublingual: A Redefined Avanafil Tablet with a Breakthrough in Bioavailability and First-Pass Metabolism Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Oral to Sublingual: A Redefined Avanafil Tablet with a Breakthrough in Bioavailability and First-Pass Metabolism Avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. EP3142640A1 - Orally disintegrating dosage form for administration of avanafil, and associated methods of manufacture and use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Optimization of Avanafil Biodegradable Polymeric Nanoparticles: A Single-Dose Clinical Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Avanafil dibesylate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Avanafil dibesylate.
I. Analytical Chemistry: HPLC & Stability
This section addresses common issues related to the analysis and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak fronting or tailing in the HPLC analysis of Avanafil?
A1: Peak asymmetry in Avanafil HPLC analysis can stem from several factors. Peak tailing is often due to strong interactions between the basic Avanafil molecule and acidic silanol groups on the silica-based column packing. To mitigate this, consider using a base-deactivated column or adding a competitive base like triethylamine to the mobile phase.[1][2] Peak fronting may indicate column overload, so reducing the sample concentration or injection volume is a recommended first step.
Q2: My Avanafil sample is showing extra peaks that are not present in the standard. What could be the cause?
A2: The appearance of unexpected peaks often points to sample degradation or the presence of impurities. Avanafil is susceptible to degradation under acidic, oxidative, and thermal stress.[2] A new oxidation-based degradation product has also been identified.[3] To identify the source, review the sample's handling and storage history. If degradation is suspected, a forced degradation study can help identify the degradation products. Ensure that the analytical method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[2]
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a well-closed container at controlled room temperature, protected from light and moisture. Forced degradation studies have shown that Avanafil is sensitive to heat and humidity.[2] Storing the compound in a desiccator can help prevent moisture-induced degradation. For long-term storage, refrigeration (2-8 °C) is advisable, though it's crucial to allow the container to warm to room temperature before opening to prevent condensation.
Q4: I am observing inconsistent retention times for Avanafil. What should I check?
A4: Fluctuations in retention time are typically due to changes in the HPLC system's conditions. Common culprits include:
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition due to evaporation of volatile components. Always use freshly prepared mobile phase.
-
Flow Rate: Inconsistent flow rate from the pump. Check for leaks, bubbles in the pump head, or malfunctioning check valves.
-
Column Temperature: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Insufficient column equilibration time before starting the analytical run. Ensure the column is fully equilibrated with the mobile phase.
Troubleshooting Workflow: HPLC Analysis
Data Presentation: Comparison of Published HPLC Methods for Avanafil Analysis
| Parameter | Method 1[1] | Method 2[4] | Method 3[5] |
| Column | Inertsil ODS C18 (250mm x 4.6mm, 5µm) | Inertsil ODS C18 (250mm x 4.6mm, 5µm) | Agilent Zorbax L1 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Water:Acetonitrile:Trifluoroacetic acid (65:35:0.1% v/v) | Methanol:0.1% Orthophosphoric acid (75:25 v/v) | Tetrahydrofuran:Methanol:Phosphate buffer pH 6.5 with triethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 238 nm | 246 nm | 225 nm |
| Retention Time | 10.77 min | 3.14 min | 9.08 min |
| Linearity Range | 5-100 µg/mL | 0.5-10 µg/mL | 25-75 µg/mL |
Experimental Protocol: RP-HPLC Method for Avanafil Quantification
This protocol is a generalized procedure based on published methods.[1][4][5]
-
Preparation of Mobile Phase:
-
Prepare the chosen mobile phase from the table above using HPLC-grade solvents.
-
Degas the mobile phase using a vacuum filtration system or sonication to remove dissolved gases.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
For bulk drug, prepare a solution of known concentration in the mobile phase.
-
For formulated products, weigh and finely powder a representative sample. Extract the drug with a suitable solvent (e.g., mobile phase) using sonication, and then dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Set the detection wavelength as per the chosen method.
-
Maintain a constant column temperature using a column oven.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Avanafil in the sample solution from the calibration curve.
-
II. In Vitro Experiments: PDE5 Inhibition Assays
This section focuses on minimizing variability in enzymatic and cell-based assays for measuring PDE5 inhibition by Avanafil.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Avanafil in a PDE5 enzymatic assay is different from published values. What could be the reason?
A1: Discrepancies in IC50 values are common and can arise from several factors specific to the assay conditions. These include:
-
Enzyme Source and Purity: The source of the PDE5 enzyme (recombinant vs. native, different expression systems) and its purity can significantly impact its activity and inhibitor binding.
-
Substrate Concentration: The concentration of cGMP used in the assay is critical. IC50 values are dependent on the substrate concentration, especially for competitive inhibitors like Avanafil.
-
Assay Buffer Components: The pH, ionic strength, and presence of co-factors (e.g., Mg2+) in the assay buffer can influence enzyme activity.
-
Incubation Time and Temperature: The duration and temperature of the enzyme-inhibitor pre-incubation and the enzymatic reaction itself must be consistent.
Q2: I am observing high background noise in my cell-based PDE5 assay. How can I reduce it?
A2: High background can obscure the signal from PDE5 inhibition. To address this:
-
Cell Line and Passage Number: Use a consistent cell line and passage number, as cellular characteristics can change over time in culture.
-
Serum and Media Components: Components in the cell culture media or serum can interfere with the assay. Consider using a serum-free medium for the assay or testing different serum batches.
-
Cell Viability: Ensure high cell viability. Dead or dying cells can release interfering substances. A simple viability test (e.g., trypan blue exclusion) is recommended.
-
Plate Type: For luminescence or fluorescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells.[6]
Q3: How can I ensure the reproducibility of my in vitro PDE5 inhibition experiments?
A3: Reproducibility is key to reliable data. Here are some best practices:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all assay steps, from cell culture to data analysis.
-
Reagent Quality and Consistency: Use high-quality reagents and maintain consistency in reagent lots. Aliquot and store reagents properly to avoid degradation.
-
Positive and Negative Controls: Always include appropriate controls, such as a known PDE5 inhibitor (e.g., sildenafil) as a positive control and a vehicle-only control (e.g., DMSO) as a negative control.
-
Instrument Calibration: Regularly calibrate and maintain all equipment, including pipettes and plate readers.
Signaling Pathway: Avanafil Mechanism of Action
III. In Vivo Experiments: Pharmacokinetic Studies
This section provides guidance on minimizing variability in animal studies investigating the pharmacokinetics of Avanafil.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations of Avanafil in our rat study. What are the potential causes?
A1: High variability in preclinical pharmacokinetic studies is a common challenge. For orally administered drugs like Avanafil, several factors can contribute:
-
Formulation: The formulation of the dosing vehicle can significantly impact solubility and absorption. Avanafil has pH-dependent solubility, being more soluble in acidic conditions.[7] Changes in the formulation can lead to inconsistent dissolution and absorption. Nanoparticle formulations have been shown to increase bioavailability and may reduce variability.[7][8]
-
Food Effect: The presence and type of food in the gastrointestinal tract can alter drug absorption. For some PDE5 inhibitors, a high-fat meal can delay absorption.[9][10][11][12] Standardizing the feeding schedule (e.g., fasting overnight before dosing) is crucial.
-
Animal-Specific Factors: Physiological differences between animals, such as gastric pH, gastrointestinal motility, and metabolic enzyme activity (e.g., CYP3A4, which metabolizes Avanafil), can lead to variability.[13][14]
-
Stress: Handling and dosing procedures can induce stress, which can affect gastrointestinal physiology and blood flow, thereby influencing drug absorption.
Q2: How does the choice of animal model impact the pharmacokinetic results of Avanafil?
A2: The choice of animal model is critical as there are significant interspecies differences in drug metabolism and physiology.[15][16][17] Factors to consider include:
-
Metabolizing Enzymes: The expression and activity of cytochrome P450 enzymes can vary between species, leading to different rates of drug clearance.
-
Gastrointestinal Physiology: Differences in gastric pH, transit time, and bile salt composition can affect the dissolution and absorption of orally administered drugs.
-
Plasma Protein Binding: The extent of binding to plasma proteins can differ between species, which affects the free (active) drug concentration.
Q3: What strategies can be employed to reduce variability in preclinical pharmacokinetic studies of Avanafil?
A3: To improve the consistency of your results:
-
Use a Crossover Study Design: In a crossover design, each animal receives all treatments, which helps to minimize the impact of inter-animal variability.[13]
-
Optimize and Standardize the Formulation: Use a well-characterized and solubilizing formulation. For suspension formulations, ensure homogeneity before each dose.
-
Control Environmental and Physiological Factors: Acclimatize animals to the experimental conditions and handling procedures to reduce stress. Standardize the diet, housing conditions, and dosing times.
-
Pre-study Health Screening: Ensure all animals are healthy and within a narrow weight range before starting the study.
Logical Workflow: Investigating High Pharmacokinetic Variability
References
- 1. crsubscription.com [crsubscription.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jptcp.com [jptcp.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Formulation and Optimization of Avanafil Biodegradable Polymeric Nanoparticles: A Single-Dose Clinical Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Optimization of Avanafil Biodegradable Polymeric Nanoparticles: A Single-Dose Clinical Pharmacokinetic Evaluation [mdpi.com]
- 9. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 15. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative In Vitro Potency of PDE5 Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the in vitro potency of four common phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: In Vitro Potency (IC50) of PDE5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compiles IC50 values for sildenafil, tadalafil, vardenafil, and avanafil from various in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the source of the PDE5 enzyme and the specific assay used.
| PDE5 Inhibitor | IC50 (nM) Range | Reference(s) |
| Sildenafil | 3.5 - 6.6 | [1] |
| Tadalafil | ~2.0 | [2] |
| Vardenafil | 0.7 | [1] |
| Avanafil | 4.3 - 5.2 | [3][4] |
Signaling Pathway and Mechanism of Action
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway and the mechanism of action of PDE5 inhibitors.
Experimental Protocols
The in vitro potency of PDE5 inhibitors is commonly determined using biochemical assays. Two prevalent methods are the Fluorescence Polarization (FP) assay and the Scintillation Proximity Assay (SPA).
Fluorescence Polarization (FP) Assay
This high-throughput assay measures the change in the polarization of fluorescently labeled cGMP.
Principle: A fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the tracer to a fluorescently labeled 5'-GMP, it can be bound by a larger specific binding agent, slowing its rotation and increasing the fluorescence polarization. PDE5 inhibitors prevent this hydrolysis, thus keeping the polarization low.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., sildenafil) in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.
-
Prepare solutions of recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
Prepare a solution of the binding agent that specifically binds to the fluorescent 5'-GMP product.
-
-
Assay Procedure:
-
Add the diluted test inhibitors to the wells of a microplate.
-
Add the PDE5 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Scintillation Proximity Assay (SPA)
This radioisotopic, homogeneous assay is also well-suited for high-throughput screening.
Principle: This assay utilizes a tritiated cGMP substrate ([³H]-cGMP). The product, [³H]-5'-GMP, is captured by scintillant-containing beads. The proximity of the radioisotope to the scintillant results in the emission of light, which is measured. PDE5 inhibitors prevent the formation of [³H]-5'-GMP, leading to a decrease in the light signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
Prepare a solution of recombinant human PDE5 enzyme.
-
Prepare a solution of tritiated cGMP ([³H]-cGMP) substrate.
-
Prepare a suspension of SPA beads that can capture the [³H]-5'-GMP product.
-
-
Assay Procedure:
-
Add the diluted test inhibitors to the wells of a microplate.
-
Add a mixture of the PDE5 enzyme and SPA beads to each well.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the [³H]-cGMP substrate solution.
-
Incubate the plate to allow the reaction to proceed.
-
Measure the scintillation counts in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for determining the in vitro potency of PDE5 inhibitors.
References
Head-to-Head Comparison of Avanafil and Tadalafil in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac effects of Avanafil and Tadalafil, focusing on their performance in preclinical and clinical cardiac models. The information is compiled from a comprehensive review of experimental data to assist researchers and drug development professionals in understanding the nuanced cardiovascular profiles of these two phosphodiesterase-5 (PDE5) inhibitors.
Mechanism of Action and PDE Selectivity
Both Avanafil and Tadalafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these drugs increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. In the cardiovascular system, this mechanism can influence blood pressure, coronary blood flow, and cardiac function.
A key differentiator between Avanafil and Tadalafil lies in their selectivity for PDE5 relative to other PDE isoenzymes present in cardiovascular tissues. This selectivity profile can influence their cardiac safety and side-effect profiles.
Table 1: Comparative PDE Isoenzyme Selectivity of Avanafil and Tadalafil
| PDE Isoenzyme | Location and Function in Cardiovascular System | Avanafil (Selectivity vs. PDE5) | Tadalafil (Selectivity vs. PDE5) | Potential Clinical Implication of Inhibition |
| PDE1 | Vascular smooth muscle, myocardium | >10,000-fold[1][2] | ~10,000-fold[2] | Vasodilation, decreased blood pressure. Lower selectivity may lead to more pronounced hemodynamic effects. |
| PDE3 | Myocardium, vascular smooth muscle | High | High | Increased cardiac contractility (inotropic effect), vasodilation. |
| PDE5 | Pulmonary vasculature, corpus cavernosum, systemic vasculature | Primary Target | Primary Target | Vasodilation, primary therapeutic effect for erectile dysfunction and pulmonary hypertension. |
| PDE6 | Retina | ~120-fold[1][3] | ~700-fold[2] | Visual disturbances (e.g., color vision changes). Higher selectivity of Tadalafil suggests a lower risk. |
| PDE11 | Skeletal muscle, prostate, heart | >19,000-fold[1][3] | ~25-fold[1][2] | Myalgia (muscle pain). Higher selectivity of Avanafil suggests a lower risk of this side effect. |
Hemodynamic Effects in Cardiac Models
Direct head-to-head preclinical studies comparing the cardiac hemodynamic effects of Avanafil and Tadalafil in the same model are limited. However, data from individual studies in various models provide insights into their respective profiles.
Avanafil: Focus on Hemodynamic Safety
Preclinical studies on Avanafil have often compared it to sildenafil, highlighting its favorable hemodynamic profile. In anesthetized dogs, intravenous Avanafil and sildenafil both decreased systemic blood pressure and total peripheral resistance. However, sildenafil also affected heart rate and resistance in the common carotid and vertebral arteries, effects not observed with Avanafil[2][4]. When co-administered with nitroglycerin, Avanafil's potentiation of hypotension was weaker and of shorter duration than that of sildenafil[4]. This suggests a potentially safer cardiovascular profile for Avanafil, particularly concerning interactions with nitrates.
Tadalafil: Evidence of Cardioprotective Effects
Tadalafil has been more extensively studied for its direct cardiac effects beyond simple hemodynamics. In patients with stable coronary artery disease, tadalafil did not adversely affect global myocardial blood flow at rest or during adenosine-induced stress[5]. Interestingly, during increased cardiac workload (dobutamine infusion), tadalafil augmented myocardial blood flow in normal regions and showed a trend toward improvement in poorly perfused areas[5][6]. Clinical data from over 4000 subjects have shown that tadalafil is associated with small, not clinically relevant, changes in blood pressure in healthy individuals and those with mild erectile dysfunction[7]. The incidence of severe cardiovascular adverse events with tadalafil is low and comparable to placebo[7].
Table 2: Summary of Hemodynamic Effects from Preclinical and Clinical Studies
| Parameter | Avanafil | Tadalafil |
| Systemic Blood Pressure | Decreased systemic blood pressure in anesthetized dogs, with a weaker hypotensive potentiation with nitroglycerin compared to sildenafil[4]. | Small, transient decreases in blood pressure in healthy volunteers and patients with coronary artery disease[7][8]. |
| Heart Rate | No significant effect on heart rate in anesthetized dogs[2]. | Little to no effect on heart rate[7]. |
| Coronary Blood Flow | Data not directly available in comparative models. | No significant effect on global myocardial blood flow at rest; augmented flow during increased cardiac workload in patients with coronary artery disease[5]. |
| Cardiac Contractility | Limited direct experimental data. | PDE5 inhibitors, in general, may have negative inotropic effects in some models but can improve function in failing hearts[9][10]. |
| Adverse Events (Myocardial Infarction) | Low incidence reported in clinical trials[11]. | Incidence rate of myocardial infarction was low and comparable to placebo in a large database of clinical trials[7]. |
Signaling Pathways in Cardiac Myocytes
The cardioprotective effects of PDE5 inhibitors are thought to be mediated by complex signaling cascades within cardiac myocytes.
Tadalafil's Cardioprotective Signaling
Experimental evidence strongly suggests that Tadalafil exerts cardioprotective effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[12][13]. This pathway is a key regulator of cell survival and is implicated in protecting the heart from ischemic injury. Studies in mice have shown that Tadalafil treatment leads to the phosphorylation and activation of Akt in cardiac tissue, which in turn reduces myocyte apoptosis[12][13]. The beneficial effects of Tadalafil on hemodynamic parameters and myocyte survival were abolished by the administration of a PI3K inhibitor, wortmannin[12].
Furthermore, the cGMP/protein kinase G (PKG) pathway is a central downstream effector of PDE5 inhibition. Activation of this pathway by Tadalafil has been shown to contribute to cardioprotection, in part through the generation of hydrogen sulfide (H₂S), another signaling molecule with protective effects on the heart[14].
Avanafil's Signaling
While the primary mechanism of Avanafil also involves the elevation of cGMP, specific studies detailing its downstream cardioprotective signaling pathways to the same extent as Tadalafil are less prevalent in the reviewed literature. It is presumed to act through the canonical cGMP/PKG pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of findings. Below are generalized methodologies for key experiments cited in the comparison.
Langendorff Isolated Heart Perfusion Model
This ex vivo model allows for the assessment of cardiac function independent of systemic neuronal and hormonal influences.
Protocol:
-
Animal Preparation: Male mice (e.g., C57B/6J) are anesthetized.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).
-
Drug Administration: Avanafil or Tadalafil is added to the perfusate at desired concentrations.
-
Data Acquisition: Left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF) are continuously monitored and recorded.
-
Ischemia-Reperfusion (Optional): To model ischemic injury, global ischemia can be induced by stopping the perfusion, followed by a period of reperfusion.
Anesthetized Dog Model for Hemodynamic Assessment
This in vivo model is used to evaluate the systemic cardiovascular effects of the drugs.
Protocol:
-
Animal Preparation: Beagle dogs are anesthetized (e.g., with isoflurane) and mechanically ventilated.
-
Instrumentation: Catheters are placed for drug administration (intravenous), blood pressure measurement (e.g., in the femoral artery), and measurement of cardiac output (e.g., via a thermodilution catheter in the pulmonary artery).
-
Baseline Measurements: Baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), total peripheral resistance (TPR), and cardiac output (CO), are recorded.
-
Drug Administration: Avanafil or Tadalafil is administered intravenously as a continuous infusion or bolus injection at varying doses.
-
Data Recording: Hemodynamic parameters are continuously monitored and recorded throughout the drug administration and post-administration periods.
-
Nitrate Interaction (Optional): The effect of the PDE5 inhibitor on nitroglycerin-induced hypotension can be assessed by administering nitroglycerin before and after the PDE5 inhibitor.
Summary and Conclusion
Both Avanafil and Tadalafil are effective PDE5 inhibitors with distinct pharmacological profiles that influence their cardiac effects.
-
Avanafil is characterized by its high selectivity for PDE5 over other PDE isoenzymes, particularly PDE1 and PDE11. This high selectivity translates to a favorable hemodynamic safety profile, with potentially fewer and less pronounced effects on blood pressure and heart rate compared to less selective PDE5 inhibitors, especially in combination with nitrates[2][4].
-
Tadalafil , while also highly selective for PDE5, has been more extensively studied for its cardioprotective effects. The evidence points towards a direct beneficial action on the myocardium, mediated through the PI3K/Akt and cGMP/PKG signaling pathways, which can protect against ischemic injury and reduce apoptosis[12][13][14].
For drug development professionals, the choice between a molecule with an Avanafil-like profile versus a Tadalafil-like profile may depend on the therapeutic goal. For indications where a pristine cardiovascular safety profile is paramount and potential interactions with other cardiovascular medications are a major concern, a highly selective compound like Avanafil may be advantageous. Conversely, for developing a therapy aimed at not only treating a primary condition but also providing ancillary cardioprotective benefits, a compound with Tadalafil's characteristics might be more desirable.
Further head-to-head preclinical studies in standardized cardiac models are warranted to provide a more definitive comparative assessment of the direct cardiac effects of Avanafil and Tadalafil. Such studies would be invaluable in guiding the development of next-generation PDE5 inhibitors with optimized cardiovascular profiles.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avanafil, a highly selective phosphodiesterase type 5 inhibitor for erectile dysfunction, shows good safety profiles for retinal function and hemodynamics in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tadalafil on myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular effects of tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Long-acting phosphodiesterase-5 inhibitor, tadalafil, induces sustained cardioprotection against lethal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-acting phosphodiesterase-5 inhibitor, tadalafil, induces sustained cardioprotection against lethal ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase-5 Inhibitor, Tadalafil, Protects against Myocardial Ischemia/Reperfusion through Protein-Kinase G Dependent Generation of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Avanafil Dibesylate: A Comparative Analysis of Phosphodiesterase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Avanafil dibesylate against other phosphodiesterase (PDE) isoenzymes. The data presented herein is intended to offer an objective overview of Avanafil's performance relative to other PDE5 inhibitors, supported by experimental data and detailed methodologies.
High Selectivity of Avanafil for PDE5
Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its selectivity is a key attribute, as off-target inhibition of other PDE isoenzymes can lead to undesirable side effects. For instance, inhibition of PDE6 is associated with visual disturbances, while effects on PDE1 and PDE11 may be linked to cardiovascular and musculoskeletal side effects, respectively.[2]
Comparative Inhibitory Activity (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) of Avanafil and other commercially available PDE5 inhibitors against a panel of eleven PDE isoenzymes. The data demonstrates Avanafil's high affinity for PDE5 and its significantly lower inhibitory activity against other PDEs.
| PDE Isozyme | Avanafil IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE1 | >10,000 | 375 | 1,000 | >10,000 |
| PDE2 | >5,000 | >10,000 | >10,000 | >10,000 |
| PDE3 | >10,000 | 7,600 | 1,700 | 13,000 |
| PDE4 | >1,000 | 7,400 | >10,000 | 11,000 |
| PDE5 | 5.2 | 1.6 - 4.0 | 0.1 - 0.4 | 2.0 |
| PDE6 | 630 | 16 - 21 | 21 | 550 |
| PDE7B | >5,000 | >10,000 | >10,000 | >10,000 |
| PDE8A | >1,000 | >10,000 | >10,000 | >10,000 |
| PDE9A | >10,000 | >10,000 | >10,000 | >10,000 |
| PDE10A | >1,000 | >10,000 | >10,000 | >10,000 |
| PDE11A | >10,000 | >10,000 | >10,000 | 25 |
Data sourced from FDA Pharmacology Review of Avanafil and other comparative studies.[3][4][5]
Experimental Protocols
The determination of IC50 values is critical for assessing the selectivity of a compound. The following is a representative protocol for an in vitro phosphodiesterase inhibition assay.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against various human recombinant PDE isoenzymes.
2. Materials:
- Human recombinant PDE isoenzymes (PDE1-11)
- Test compound (this compound) and reference inhibitors (Sildenafil, Vardenafil, Tadalafil)
- Substrate: [³H]-cGMP or [³H]-cAMP
- Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Snake venom nucleotidase (from Crotalus atrox)
- Scintillation cocktail
- 96-well microplates
- Scintillation counter
3. Methods:
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated using Graphviz.
Caption: cGMP signaling pathway and the inhibitory action of Avanafil on PDE5.
Caption: Workflow for the in vitro phosphodiesterase inhibition assay.
References
- 1. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Cross-reactivity of Avanafil Dibesylate in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Avanafil dibesylate's performance and cross-reactivity with other leading phosphodiesterase type 5 (PDE5) inhibitors across different species. The data presented herein is supported by experimental findings to assist in the evaluation and selection of appropriate compounds for research and development.
Avanafil is a second-generation, highly selective PDE5 inhibitor.[1] Its primary mechanism of action involves the inhibition of the cGMP-specific phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2] By blocking PDE5, Avanafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection upon sexual stimulation.[2][3]
In Vitro Selectivity and Potency
Avanafil demonstrates a high degree of selectivity for the PDE5 enzyme. Its potency, as measured by the half-maximal inhibitory concentration (IC50), is comparable to other drugs in its class. Notably, the IC50 for Avanafil's inhibition of PDE5 was determined using canine lung tissue to be 5.2 nM.[4][5] Studies have suggested that the IC50 values for PDE5 inhibitors are generally consistent across different mammalian species. For instance, the potencies of sildenafil, tadalafil, and vardenafil were found to be in the same range when tested on bovine and human PDE5.[6]
Comparative Selectivity Profile of PDE5 Inhibitors
The selectivity of a PDE5 inhibitor is crucial in minimizing off-target effects. Cross-reactivity with other PDE isoenzymes can lead to undesirable side effects. For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, while effects on PDE11, present in skeletal muscle, have been linked to myalgia.[5] Avanafil exhibits a favorable selectivity profile compared to first-generation PDE5 inhibitors.[7]
| PDE Isoenzyme | Avanafil[5][7] | Sildenafil[5][7] | Vardenafil[5][7] | Tadalafil[5][7] |
| PDE5 (IC50, nM) | 5.2 | 3.7 | 0.7 | 1.8 |
| PDE1 (Fold Selectivity vs. PDE5) | >10,000 | 375-380 | 1,000 | >1,000 |
| PDE6 (Fold Selectivity vs. PDE5) | 121 | 16 | 21 | 550 |
| PDE11 (Fold Selectivity vs. PDE5) | >19,000 | - | - | 25 |
Note: Fold selectivity is the ratio of IC50 for the specified PDE isoenzyme to the IC50 for PDE5. A higher value indicates greater selectivity for PDE5.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the nitric oxide/cGMP signaling pathway targeted by Avanafil and a general experimental workflow for evaluating PDE5 inhibitors in an animal model.
Caption: Nitric Oxide/cGMP Signaling Pathway.
Caption: In Vivo Evaluation Workflow.
Cross-species Performance: In Vivo and Ex Vivo Data
Direct comparisons of Avanafil's effects in different species provide valuable insights into its translational potential.
Studies in Anesthetized Dogs
In vivo studies in anesthetized dogs have demonstrated Avanafil's rapid onset of action and favorable hemodynamic profile compared to sildenafil.[8]
| Parameter | Avanafil | Sildenafil |
| Time to Peak Response (intraduodenal) | 10 minutes[5][8] | 30 minutes[5][8] |
| 200% Effective Dose (intravenous) | 37.5 µg/kg[5][8] | 34.6 µg/kg[5][8] |
| Effect on Retinal Function (ERG) | No significant effect[8] | Delayed ERG positive waveform[8] |
| Effect on Carotid/Vertebral Artery Resistance | No effect[8] | Decreased resistance[8] |
Studies in Human and Rat Tissues
A study comparing the effects of Avanafil on isolated human and rat corpus cavernosum tissues revealed similar relaxant effects, mediated by the NO-cGMP pathway.[3][9] This suggests a high degree of functional conservation of the drug's mechanism of action across these species.
| Species | Maximum Relaxation Response | cGMP Level Increase |
| Human Corpus Cavernosum | 74 ± 5%[3][9] | 3-fold[3][9] |
| Rat Corpus Cavernosum | 83 ± 7%[3][9] | 3-fold[3][9] |
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the IC50 of a test compound against various PDE isoenzymes.
Methodology: The inhibitory activity of Avanafil and other PDE5 inhibitors was assessed using a range of purified human PDE isoenzymes.[5][7] The assay typically involves incubating the respective PDE enzyme with its substrate (cGMP or cAMP) in the presence of varying concentrations of the inhibitor. The amount of substrate hydrolyzed is then quantified, often using radioisotope methods or fluorescence polarization. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves.
In Vivo Hemodynamic and Penile Tumescence Studies in Anesthetized Dogs
Objective: To evaluate the in vivo efficacy, onset of action, and hemodynamic effects of PDE5 inhibitors.
Methodology: Male beagle dogs are anesthetized, and catheters are placed to measure intracavernosal pressure (ICP) and systemic blood pressure.[5][8] The pelvic nerve is isolated for electrical stimulation to induce penile erection. The test compound (e.g., Avanafil or sildenafil) is administered intravenously or intraduodenally. Repetitive pelvic nerve stimulation is performed at set intervals, and the resulting ICP is recorded to determine the magnitude and time course of the erectile response. Hemodynamic parameters are monitored continuously throughout the experiment.
Ex Vivo Organ Bath Studies with Corpus Cavernosum Strips
Objective: To assess the direct relaxant effect of a compound on erectile tissue.
Methodology: Strips of corpus cavernosum tissue are obtained from humans and Sprague-Dawley rats.[3][9] These strips are mounted in organ baths containing a physiological salt solution, and their isometric tension is recorded. The tissues are pre-contracted with an alpha-adrenergic agonist like phenylephrine. Cumulative concentration-response curves are then generated by adding increasing concentrations of the PDE5 inhibitor to the bath. The relaxant effect is expressed as a percentage of the pre-contracted tone.
Conclusion
This compound is a potent and highly selective PDE5 inhibitor with a rapid onset of action.[1][6] Its selectivity profile suggests a lower potential for certain off-target side effects compared to some first-generation PDE5 inhibitors.[4][10] In vivo and ex vivo studies in canine and rodent models, as well as human tissues, indicate that the pharmacological effects of Avanafil are consistent across species, supporting its use in preclinical research and development.[3][8][9] The data presented in this guide provides a basis for the informed selection and application of Avanafil in studies requiring the modulation of the NO/cGMP signaling pathway.
References
- 1. phosphodiesterase pde5 inhibitors: Topics by Science.gov [science.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Effect of avanafil on rat and human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of phosphodiesterase type 5 inhibitors and usnic acid: exploring therapeutic potential in pulmonary arterial hypertension [comptes-rendus.academie-sciences.fr]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Avanafil and Vardenafil
A comprehensive review of the current experimental evidence on the anti-inflammatory properties of two prominent phosphodiesterase-5 inhibitors.
Introduction
Avanafil and Vardenafil, both potent and selective phosphodiesterase type 5 (PDE5) inhibitors, are primarily recognized for their efficacy in the treatment of erectile dysfunction. Their mechanism of action involves the inhibition of PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, smooth muscle relaxation, and vasodilation.[1][2] Emerging evidence, however, suggests that the therapeutic utility of PDE5 inhibitors may extend beyond their vasodilatory effects to encompass significant anti-inflammatory properties. This comparison guide provides a detailed examination of the available experimental data on the anti-inflammatory effects of Avanafil and Vardenafil, aimed at researchers, scientists, and drug development professionals.
While extensive research has illuminated the anti-inflammatory mechanisms of Vardenafil, data on Avanafil in this context remains limited. This guide will present the established findings for Vardenafil and discuss the theoretical anti-inflammatory potential of Avanafil based on the known class effects of PDE5 inhibitors.
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of PDE5 inhibitors are intrinsically linked to their primary mechanism of action: the elevation of intracellular cGMP.[1] Increased cGMP levels activate protein kinase G (PKG), which in turn can modulate various downstream signaling pathways implicated in inflammation. A key target of this pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of pro-inflammatory gene expression. By inhibiting the activation of NF-κB, PDE5 inhibitors can suppress the production of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
dot
Figure 1: General signaling pathway for the anti-inflammatory effects of PDE5 inhibitors.
Vardenafil: Experimental Evidence of Anti-Inflammatory Effects
Preclinical studies have provided robust evidence for the anti-inflammatory properties of Vardenafil, particularly in the context of liver injury. A key study investigating the effects of Vardenafil in a mouse model of cholestatic liver damage demonstrated its ability to mitigate inflammation through distinct molecular pathways.
Key Findings for Vardenafil:
-
Inhibition of NF-κB and Pro-inflammatory Cytokines: Vardenafil treatment significantly inhibited the activation of NF-κB and consequently reduced the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in hepatic tissue.[3]
-
Activation of Nrf2 Signaling: The study also revealed that Vardenafil exerts its hepatoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
-
Inhibition of the NLRP3 Inflammasome: Vardenafil was shown to suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the production of pro-inflammatory cytokines like IL-1β.[3]
Experimental Protocol: Vardenafil in a Mouse Model of Cholestatic Liver Damage
-
Animal Model: Male Swiss albino mice were used. Cholestatic liver injury was induced by the administration of lithocholic acid (LCA).
-
Treatment: Vardenafil was administered to the mice prior to and during the induction of liver damage.
-
Assessment of Inflammatory Markers:
-
NF-κB Activation: Assessed by methods such as Western blot or immunohistochemistry to measure the nuclear translocation of NF-κB subunits.
-
Cytokine Levels (TNF-α, IL-6): Measured in liver tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nrf2 Pathway Activation: Evaluated by measuring the expression of Nrf2 and its target genes (e.g., heme oxygenase-1) using quantitative real-time PCR (qRT-PCR) and Western blot.
-
NLRP3 Inflammasome Activation: The expression of NLRP3, ASC, and caspase-1 was determined by qRT-PCR and Western blot. Caspase-1 activity and IL-1β levels were also measured.[3]
-
dot
Figure 2: Simplified workflow of the experimental protocol used to assess Vardenafil's anti-inflammatory effects.
Quantitative Data: Vardenafil's Effect on Inflammatory Markers
| Inflammatory Marker | Effect of Vardenafil Treatment | Fold Change/Significance | Reference |
| TNF-α | Significant decrease in hepatic levels | p < 0.05 | |
| IL-6 | Significant decrease in hepatic levels | p < 0.05 | |
| NF-κB Activation | Significant inhibition | p < 0.05 | |
| Nrf2 Expression | Significant increase | p < 0.05 | |
| NLRP3 Expression | Significant decrease | p < 0.05 | |
| Caspase-1 Activity | Significant decrease | p < 0.05 | |
| IL-1β Levels | Significant decrease | p < 0.05 |
Avanafil: A Putative Anti-Inflammatory Agent
Currently, there is a notable absence of direct experimental studies specifically investigating the anti-inflammatory effects of Avanafil. While one study indicated that daily administration of Avanafil can improve markers of endothelial function in men with erectile dysfunction, it did not directly measure inflammatory cytokines.[4]
However, based on its classification as a PDE5 inhibitor, it is plausible to hypothesize that Avanafil possesses anti-inflammatory properties similar to those of other drugs in its class. The foundational mechanism of increasing cGMP and subsequently modulating the NF-κB pathway is expected to be conserved.[1]
Theoretical Anti-Inflammatory Pathways for Avanafil:
-
Inhibition of NF-κB: Like other PDE5 inhibitors, Avanafil is expected to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
-
Modulation of Endothelial Inflammation: The observed improvement in endothelial function with Avanafil treatment may be partly attributable to a reduction in local inflammatory processes within the vasculature.[4][5]
Further preclinical and clinical research is imperative to substantiate these theoretical anti-inflammatory effects and to elucidate the specific molecular pathways through which Avanafil may exert such actions.
dot
Figure 3: Signaling pathways modulated by Vardenafil to exert its anti-inflammatory effects.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory effects of Vardenafil, with detailed mechanistic insights into its action on the NF-κB, Nrf2, and NLRP3 inflammasome pathways. In contrast, the anti-inflammatory properties of Avanafil are, at present, largely theoretical and extrapolated from its class characteristics as a PDE5 inhibitor.
For the scientific and drug development community, these findings highlight the potential for repurposing PDE5 inhibitors as anti-inflammatory agents. However, a significant knowledge gap exists concerning Avanafil. To enable a direct and meaningful comparison with Vardenafil, future research should focus on:
-
In vitro and in vivo studies to investigate the effect of Avanafil on the production of key inflammatory markers such as TNF-α, IL-6, and IL-1β in relevant cell types and animal models of inflammation.
-
Mechanistic studies to determine if Avanafil modulates the NF-κB, Nrf2, and NLRP3 inflammasome pathways in a manner similar to Vardenafil.
-
Head-to-head comparative studies directly evaluating the anti-inflammatory potency and efficacy of Avanafil and Vardenafil under identical experimental conditions.
A thorough understanding of the anti-inflammatory profiles of both Avanafil and Vardenafil will be crucial for unlocking their full therapeutic potential beyond the management of erectile dysfunction.
References
- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 2. Avanafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Sildenafil restores endothelial function in the apolipoprotein E knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Avanafil Dibesylate Versus Other Phosphodiesterase Type 5 (PDE5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Avanafil dibesylate with other prominent phosphodiesterase type 5 (PDE5) inhibitors, namely Sildenafil, Tadalafil, and Vardenafil. The information presented herein is intended to support research, scientific evaluation, and drug development efforts in the field of erectile dysfunction (ED) and other potential therapeutic areas involving the PDE5 signaling pathway.
Data Presentation: Quantitative Comparison of PDE5 Inhibitors
The following tables summarize the key in vitro potency, selectivity, and in vivo pharmacokinetic properties of Avanafil compared to Sildenafil, Tadalafil, and Vardenafil.
Table 1: In Vitro Potency (IC50) Against PDE5
| Compound | PDE5 IC50 (nM) |
| Avanafil | 5.2[1] |
| Sildenafil | 3.5 - 8.5[2] |
| Tadalafil | ~2.0 |
| Vardenafil | ~0.7 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile Against Other PDE Isoenzymes (Fold Selectivity vs. PDE5)
| Compound | PDE1 | PDE6 | PDE11 |
| Avanafil | >10,000[1] | ~120[1] | >19,000[1] |
| Sildenafil | ~380[1] | ~16[1] | >1,000 |
| Tadalafil | >10,000[3] | ~550[3] | ~25[1][3] |
| Vardenafil | ~1,000[1] | ~21[1] | >9,300 |
Higher fold selectivity indicates a greater specificity for PDE5 over other PDE isoenzymes, which can correlate with a more favorable side-effect profile.
Table 3: Pharmacokinetic Properties
| Parameter | Avanafil | Sildenafil | Tadalafil | Vardenafil |
| Tmax (Time to Maximum Plasma Concentration) | 30-45 min[3][4] | 60 min[3][4] | 120 min[3][4] | 60 min[3][4] |
| T½ (Plasma Half-life) | 3-5 hours[3][4] | ~4 hours[3][4] | 17.5 hours[3][4] | 4-5 hours[3][4] |
| Onset of Action | ~15 min[4][5] | 30-60 min[4] | 15-45 min[5] | 15-30 min[4] |
| Duration of Action | ~6 hours[3][4] | Up to 12 hours[3][4] | Up to 36 hours[3][4] | Up to 12 hours[3][4] |
| Effect of High-Fat Meal on Absorption | Tmax delayed by ~1.25 hours[3] | Tmax delayed by ~1 hour[3] | Unaffected[3] | Tmax delayed by ~1 hour[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of benchmarking data. Below are representative protocols for in vitro and in vivo evaluation of PDE5 inhibitors.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency (IC50) of a test compound against the PDE5 enzyme.
Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cGMP substrate (e.g., FAM-cGMP) has a low FP value due to its rapid rotation in solution. When hydrolyzed by PDE5 to FAM-GMP, a specific binding agent in the assay mix binds to the product, forming a larger complex with a higher FP value. The presence of a PDE5 inhibitor prevents this hydrolysis, resulting in a low FP signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
Binding Agent (specific for FAM-GMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) and a known PDE5 inhibitor as a positive control (e.g., Sildenafil)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or control to the wells of the microplate.
-
Add 5 µL of diluted PDE5A1 enzyme solution to all wells except the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Binding: Add 5 µL of the binding agent to each well. This stops the reaction and initiates the binding of the fluorescent product.
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 528 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "enzyme only" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
In Vivo Assessment of Erectile Function in an Animal Model (Rat)
This protocol describes the evaluation of a PDE5 inhibitor's efficacy in an established animal model of erectile dysfunction.
Animal Model: Male Sprague-Dawley rats (10-12 weeks old) are commonly used. Erectile dysfunction can be induced through various methods, such as cavernous nerve injury or by inducing a metabolic disease state like diabetes.[7][8]
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine). Expose the carotid artery for blood pressure monitoring and the corpus cavernosum for intracavernosal pressure (ICP) measurement via a 25G needle connected to a pressure transducer. Isolate the cavernous nerve for electrical stimulation.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control either intravenously (IV) via the jugular vein or orally (PO) by gavage at a predetermined time before stimulation.
-
Erectile Function Measurement:
-
Apply electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).
-
Record the maximal ICP and the mean arterial pressure (MAP) simultaneously.
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.
-
-
Data Analysis: Compare the ICP/MAP ratio between the vehicle-treated and drug-treated groups. A significant increase in the ICP/MAP ratio in the presence of the test compound indicates pro-erectile efficacy. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).[9]
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibition
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models in the study of diabetic erectile dysfunction: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An animal model to study lower urinary tract symptoms and erectile dysfunction: the hyperlipidaemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Avanafil Dibesylate: A Comparative Meta-Analysis of Preclinical Data
A deep dive into the preclinical profile of Avanafil dibesylate, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, reveals a distinct pharmacological profile characterized by high selectivity and rapid onset of action when compared to its predecessors. This guide provides a comprehensive comparison with other major PDE5 inhibitors, supported by experimental data from various preclinical studies, to inform researchers, scientists, and drug development professionals.
Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2][3] By inhibiting PDE5, avanafil allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection in the presence of sexual stimulation.[1][3]
Comparative Efficacy and Selectivity
Preclinical studies have consistently demonstrated Avanafil's potent inhibitory activity against PDE5. In vitro assays show a half-maximal inhibitory concentration (IC50) for Avanafil against PDE5 of approximately 5.2 nM.[4][5][6] This potency is a key factor in its efficacy for the treatment of erectile dysfunction.
A critical aspect of Avanafil's preclinical profile is its high selectivity for PDE5 over other PDE isoenzymes, which is believed to contribute to its favorable side-effect profile.[7][8] For instance, Avanafil exhibits significantly higher selectivity for PDE5 compared to PDE6, an enzyme found in the retina, than sildenafil and vardenafil.[1][5] This higher selectivity may explain the lower incidence of visual disturbances reported with Avanafil.[9] Furthermore, Avanafil demonstrates excellent selectivity against PDE1 and PDE11 compared to other PDE5 inhibitors.[5][6]
Table 1: Comparative PDE Isoenzyme Selectivity of Avanafil and Other PDE5 Inhibitors (IC50 in nM and Selectivity Ratio)
| PDE Isoenzyme | Avanafil | Sildenafil | Vardenafil | Tadalafil |
| PDE5 (IC50, nM) | 5.2[5][6] | - | - | - |
| PDE6 (Selectivity Ratio vs PDE5) | 121-fold[5] | 16-fold[5] | 21-fold[5] | > Tadalafil[2] |
| PDE1 (Selectivity Ratio vs PDE5) | >10,000-fold[5] | 375-fold[5] | - | - |
| PDE11 (Selectivity Ratio vs PDE5) | >19,000-fold[5] | - | - | 25-fold[5] |
Data compiled from multiple preclinical studies. Selectivity ratio is calculated as IC50 for the specific PDE isoenzyme divided by the IC50 for PDE5.
Pharmacokinetic Profile
Preclinical pharmacokinetic studies highlight Avanafil's rapid absorption and onset of action.[10] Following oral administration, the time to reach maximum plasma concentration (Tmax) for avanafil is approximately 30-45 minutes.[1][10] This is notably faster than sildenafil and vardenafil (both around 60 minutes) and tadalafil (120 minutes).[10] The plasma half-life (T1/2) of avanafil is in the range of 3 to 5 hours.[10][11]
Table 2: Comparative Pharmacokinetic Parameters of PDE5 Inhibitors in Preclinical Models
| Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |
| Tmax (minutes) | 30-45[10] | 60[10] | 60[10] | 120[10] |
| T1/2 (hours) | 3-5[10][11] | ~4[10] | 4-5[10] | 17.5[10] |
Values are approximate and may vary depending on the specific preclinical model and study design.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay:
The inhibitory activity of Avanafil and other PDE5 inhibitors on various PDE isoenzymes is typically determined using an in vitro enzymatic assay. The general protocol involves the following steps:
-
Enzyme Preparation: Recombinant human PDE isoenzymes are purified.
-
Assay Reaction: The PDE enzyme is incubated with its substrate (cGMP for PDE5) in the presence of varying concentrations of the inhibitor (e.g., Avanafil).
-
Quantification: The amount of substrate hydrolyzed by the enzyme is quantified, often using methods like scintillation proximity assay or fluorescence polarization.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Assessment of Penile Erection in Anesthetized Dogs:
To evaluate the in vivo efficacy of PDE5 inhibitors, a common preclinical model involves anesthetized dogs. The experimental workflow is as follows:
-
Animal Preparation: Male dogs are anesthetized, and a catheter is inserted into the corpus cavernosum to measure intracavernous pressure (ICP).
-
Nerve Stimulation: The pelvic nerve is electrically stimulated to induce a penile erection, and the baseline ICP is recorded.
-
Drug Administration: Avanafil or a comparator drug is administered intravenously or intraduodenally.[5]
-
Efficacy Measurement: The pelvic nerve is stimulated again at various time points after drug administration, and the increase in ICP is measured. The dose required to achieve a 200% increase in the erectile response (ED200) is often used as a measure of potency.[5] In one such study, the intravenous ED200 for avanafil was 37.5 μg/kg, comparable to sildenafil at 34.6 μg/kg.[5] However, after intraduodenal administration, the time to peak response for avanafil was faster (10 minutes) compared to sildenafil (30 minutes).[5]
Signaling Pathways and Experimental Workflows
Caption: Nitric Oxide/cGMP Signaling Pathway for Penile Erection.
Caption: Experimental Workflow for In Vivo Efficacy Assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 4. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Avanafil dibesylate
This guide provides crucial safety and logistical information for laboratory professionals handling Avanafil dibesylate. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure research environment.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Adherence to the following guidelines is critical to mitigate exposure risks.
Hazard Identification and Classification
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][3]. |
| Eye Irritation | H319 | Causes serious eye irritation[1][3]. |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1][3]. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary control measure to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards[4]. | Prevents skin contact and absorption. Double gloving provides an additional barrier[5]. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles causing serious eye irritation[1][2]. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator. | Recommended when there is a risk of generating airborne powder or aerosols to prevent respiratory irritation[6]. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[4][5]. | Protects against skin contact from spills or contamination. |
| Foot Protection | Shoe covers should be worn when handling the powder form[4]. | Prevents the spread of contamination outside the work area. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a Class I Biological Safety Cabinet, to minimize inhalation exposure[7].
-
Ensure a safety shower and an eyewash station are readily accessible.
-
Restrict access to the handling area to authorized personnel only[5].
2. Donning PPE:
-
Wash hands thoroughly before donning any PPE[5].
-
Don a protective gown, ensuring it is fully closed.
-
Don the first pair of gloves, tucking the gown cuffs underneath.
-
Don the second pair of gloves over the gown cuffs[5].
-
Don a fit-tested N95 or N100 respirator.
-
Don eye and face protection.
3. Handling Procedures:
-
Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
If weighing the powder, do so within a ventilated enclosure.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
4. Doffing PPE:
-
Remove shoe covers first, if worn.
-
Remove the outer pair of gloves.
-
Remove the gown, turning it inside out as it is removed.
-
Remove eye and face protection.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing all PPE[5].
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2]. |
| Skin Contact | Immediately wash with plenty of water and soap and rinse thoroughly. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[2]. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2]. |
| Ingestion | If symptoms persist, consult a doctor[2]. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All disposable PPE (gloves, gowns, shoe covers) and any materials that have come into contact with this compound should be considered hazardous waste[6].
-
Containment: Place all contaminated waste in a clearly labeled, sealed, and leak-proof container. For outer gloves, it is recommended to place them in a "zipper"-closure plastic bag or other sealable container for disposal[5].
-
Disposal: Dispose of the waste container in accordance with local, regional, and national regulations for hazardous chemical waste[1][2]. Do not dispose of it in regular trash or down the drain. For unused or expired medicine, a drug take-back program is the best option if available[8]. If not, mix the material with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then in the trash[8].
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. camberpharma.com [camberpharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. utoledo.edu [utoledo.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
